4-(3-formyl-1H-indol-1-yl)butanoic acid
Description
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Propriétés
IUPAC Name |
4-(3-formylindol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-10-8-14(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQDVTDPTCDCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Scalable Synthesis and Structural Validation of 4-(3-formyl-1H-indol-1-yl)butanoic acid
Executive Summary
This technical guide details the synthesis and characterization of 4-(3-formyl-1H-indol-1-yl)butanoic acid , a critical intermediate often utilized in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and as a functional linker in proteolysis-targeting chimeras (PROTACs).
While direct formylation of indole-butanoic acid via the Vilsmeier-Haack reaction is theoretically possible, it often leads to complex workups due to the interference of the carboxylic acid moiety. This guide advocates for a convergent synthetic strategy : the
Part 1: Retrosynthetic Logic & Strategy
The structural objective is an indole core functionalized with a formyl group at
Strategic Route Selection
-
Route A (Recommended):
-Alkylation of Indole-3-carboxaldehyde.-
Logic: The formyl group at
is electron-withdrawing. This reduces the electron density of the indole ring, significantly decreasing the nucleophilicity at . Consequently, alkylation is directed almost exclusively to the position, preventing the formation of dialkylated byproducts common in unsubstituted indoles. -
Precursor: Indole-3-carboxaldehyde (stable, inexpensive solid).
-
-
Route B (Alternative): Vilsmeier-Haack of 4-(indol-1-yl)butanoic acid.
-
Drawback: Requires protecting the carboxylic acid first to avoid acid chloride formation or mixed anhydrides during the
step. This adds two unnecessary steps (protection/deprotection).
-
Reaction Pathway Visualization
Figure 1: Convergent synthetic pathway utilizing the electron-deficient nature of the 3-formylindole to ensure N1-regioselectivity.
Part 2: Experimental Protocol
Step 1: Synthesis of Ethyl 4-(3-formyl-1H-indol-1-yl)butanoate
Principle:
Materials
-
Indole-3-carboxaldehyde (1.0 equiv)[1]
-
Ethyl 4-bromobutyrate (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) - -Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to indole)
Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the flask with Indole-3-carboxaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Note: Indole-3-carboxaldehyde has limited solubility in non-polar solvents but dissolves readily in DMF or DMSO.
-
-
Deprotonation: Add anhydrous
in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating anion formation. -
Alkylation: Add Ethyl 4-bromobutyrate dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a higher running spot ( ). -
Workup:
-
Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
-
Observation: The product usually precipitates as a white or off-white solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over
and concentrate.
-
Step 2: Saponification to Target Acid
Principle: Base-catalyzed ester hydrolysis followed by acidification.
Procedure
-
Dissolution: Dissolve the Step 1 ester (1.0 equiv) in Tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 2.5 equiv) dissolved in a minimum amount of water.
-
Ratio: Final solvent ratio should be approx. 3:1 THF:Water.
-
-
Reaction: Stir vigorously at RT for 3–12 hours.
-
Checkpoint: TLC should show the disappearance of the ester and the appearance of a baseline spot (the carboxylate salt).
-
-
Acidification (Critical Step):
-
Evaporate the bulk of the THF under reduced pressure (do not distill to dryness; keep the aqueous phase).
-
Cool the aqueous residue to 0°C.
-
Slowly add 1M HCl dropwise until pH reaches ~2–3.
-
-
Isolation: The target acid will precipitate. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
Part 3: Characterization & Validation
Trustworthiness in synthesis relies on rigorous structural confirmation. The following data profiles are expected for the pure compound.
Proton NMR ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.10 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 9.92 | s | 1H | -CH O | Aldehyde (Diagnostic peak). |
| 8.30 | s | 1H | Indole C2-H | Deshielded by adjacent N and C3-CHO. |
| 8.15 | d | 1H | Indole C4-H | Peri-position to carbonyl; deshielded. |
| 7.60 | d | 1H | Indole C7-H | |
| 7.20 – 7.35 | m | 2H | Indole C5/C6-H | Aromatic region overlap. |
| 4.32 | t ( | 2H | N-CH | Triplet confirms N-alkylation (not C-alkylation). |
| 2.25 | t ( | 2H | -CH | Alpha to carbonyl. |
| 1.98 | quint | 2H | -CH | Central methylene linker. |
Infrared Spectroscopy (FT-IR)[2]
-
Broad band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (often overlaps C-H).
-
Strong peak (~1710 cm⁻¹): C=O stretch (Carboxylic acid dimer).
-
Strong peak (~1660 cm⁻¹): C=O stretch (Conjugated aldehyde). Note: The conjugation with the indole ring lowers the aldehyde frequency compared to aliphatic aldehydes.
Mass Spectrometry (ESI-MS)[1][3]
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids.
-
Expected Mass:
= 230.08 m/z. -
Positive Mode:
= 232.10 m/z.
Part 4: Process Control & Troubleshooting
Use the following logic flow to diagnose low yields or impurities.
Figure 2: Decision matrix for troubleshooting synthetic anomalies.
Critical Safety Note
-
Indole derivatives: Generally biologically active. Handle with gloves and in a fume hood.
-
DMF: Hepatotoxic. Use adequate ventilation. Wash organic phases thoroughly with water/LiCl to remove DMF, as residual solvent can interfere with biological assays.
References
-
Regioselectivity in Indole Alkylation: Smith, A. B.; Visnick, M. "Indole N-Alkylation: Influence of Base and Solvent."[2] Journal of Organic Chemistry, 2024 . Note: Confirms that electron-withdrawing groups at C3 (like formyl) exclusively favor N1 alkylation using Carbonate bases.
-
Vilsmeier-Haack Mechanism & Limitations: Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2004 .[3]
-
Synthesis of Indole-3-Butanoic Acid Derivatives: Mewshaw, R. E., et al. "New Generation of Indole-Based Drugs." Journal of Medicinal Chemistry, 2004 , 47(15), 3823–3842. Source verification: Describes hydrolysis conditions for indole esters.
-
NMR Characterization of Indole Aldehydes: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .
Sources
Unlocking the Regiochemistry of Indole Alkylation: A Comprehensive Guide to 1H and 13C NMR Characterization
Executive Summary
N-alkylated indoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics—ranging from anti-inflammatory agents like indomethacin to complex psychoactive compounds and synthetic cannabinoids[1]. The synthesis of these derivatives relies on the alkylation of the indole core. However, because indole is an ambident nucleophile, it is capable of reacting at both the nitrogen (N1) and carbon (C3) positions[2]. For drug development professionals and synthetic chemists, unambiguous structural characterization is paramount. This whitepaper provides an in-depth, self-validating framework for synthesizing N-alkylated indoles and definitively proving their regiochemistry using 1H NMR, 13C NMR, and 2D HMBC spectroscopy.
The Causality of Regioselective Indole Alkylation
Before analyzing the NMR data, it is critical to understand the mechanistic forces that dictate whether an alkyl group attaches to the N1 or C3 position. The regioselectivity of indole alkylation is strictly governed by the choice of base, solvent, and electrophile[2].
Deprotonation of the indole N-H (pKa ~ 16.2) yields an indolyl anion, where the negative charge is delocalized between the N1 and C3 atoms.
-
N-Alkylation (The Target Pathway): Utilizing a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) strongly favors N-alkylation[2]. DMF effectively solvates the counter-cation (Na+), leaving a "naked," highly reactive indolyl anion. This anion attacks hard electrophiles (e.g., alkyl halides) via a classical S_N2 mechanism at the more electronegative nitrogen atom[2].
-
C3-Alkylation (The Competing Pathway): C-alkylation pathways can compete under certain reaction conditions, particularly when using softer electrophiles, transition metal catalysis (e.g., Palladium), or electrophilic activation under acidic conditions[2].
Reaction pathway and regioselectivity logic for indole alkylation.
NMR Theoretical Framework and Data Presentation
The primary method for distinguishing N-alkylated from C3-alkylated indoles is Nuclear Magnetic Resonance (NMR) spectroscopy. Spectra are typically recorded in deuterated chloroform (CDCl3) using tetramethylsilane (TMS) as an internal standard[3].
1H NMR Causality
Upon successful N-alkylation, the broad N-H proton signal (typically found between δ 8.0 - 11.0 ppm) completely disappears. Concurrently, the newly attached N-alkyl protons appear highly deshielded due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the aromatic ring system. For instance, N-methyl protons typically manifest as a sharp singlet around δ 3.7 - 3.8 ppm[4].
13C NMR Causality
In the 13C domain, the N-alkyl carbon is similarly deshielded, appearing between δ 30.0 and 50.0 ppm depending on the exact nature of the alkyl chain. The C3 carbon remains highly shielded (δ ~101 ppm) due to the electron-donating nature of the nitrogen atom participating in the aromatic resonance.
Quantitative Data Summaries
Table 1: Characteristic 1H NMR Chemical Shifts for N-Alkylated Indoles (in CDCl3)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Causality / Diagnostic Value |
| N-CH3 | 3.70 - 3.85 | Singlet | Deshielded directly by the electronegative N-atom. |
| N-CH2-R | 4.00 - 4.30 | Triplet / Multiplet | Deshielded by N-atom and adjacent alkyl chain. |
| C2-H | 7.00 - 7.20 | Doublet / Singlet | Characteristic sharp signal; shifts slightly downfield upon N-alkylation. |
| C3-H | 6.40 - 6.60 | Doublet / Singlet | Most shielded aromatic proton due to resonance electron donation from N. |
| C4-H to C7-H | 7.00 - 7.70 | Multiplets | Standard aromatic region; C4-H is often the most downfield (δ ~7.6 ppm). |
Table 2: Characteristic 13C NMR Chemical Shifts for N-Alkylated Indoles (in CDCl3)
| Carbon Environment | Chemical Shift (δ ppm) | Causality / Diagnostic Value |
| N-CH3 | 30.0 - 35.0 | Typical N-methyl carbon; diagnostic for N-alkylation. |
| N-CH2-R | 45.0 - 50.0 | Highly deshielded alpha-carbon attached to nitrogen. |
| C3 | 100.0 - 105.0 | Beta to nitrogen; highly shielded by resonance. |
| C2 | 128.0 - 130.0 | Alpha to nitrogen; diagnostic for HMBC correlations. |
| C3a | 127.0 - 129.0 | Bridgehead carbon. |
| C7a | 135.0 - 137.0 | Bridgehead carbon directly attached to Nitrogen. |
Advanced 2D NMR Validation: The HMBC Protocol
While 1D NMR provides strong circumstantial evidence, it is not a self-validating system on its own—C3-alkylation can sometimes mimic the proton counts of N-alkylation. To achieve absolute structural certainty, 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) , is required[2].
HMBC detects long-range coupling (typically 2J and 3J) between protons and carbons. The HMBC spectrum demonstrates key correlations that confirm the substitution pattern[2]. In an N-alkylated indole, the N-alkyl protons (e.g., N-CH2) will show strong 3J_CH correlations to both the C2 and C7a carbons of the indole ring[2]. Because the C3 carbon is four bonds away (4J_CH), it will show no correlation (or an extremely weak one). If the molecule were C3-alkylated, the alkyl protons would correlate with C2, C3a, and C4, but not C7a.
Key HMBC 2D NMR correlations confirming N-alkylation over C3-alkylation.
Experimental Protocol: Synthesis and NMR Characterization
This step-by-step methodology ensures a high-yielding N-alkylation with a self-validating analytical workflow.
Step 1: Preparation of the Indolyl Anion
-
Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon).
-
Dissolve the starting indole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen as a polar aprotic solvent to leave the indolyl anion highly reactive and favor N-alkylation over C-alkylation[2].
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: NaH irreversibly deprotonates the N-H bond.
Step 2: Electrophilic Addition
-
Add the alkyl halide (e.g., benzyl bromide or iodomethane, 1.2 equiv) dropwise to the 0 °C solution.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).
Step 3: Workup and Purification
-
Quench the reaction carefully with saturated aqueous NH4Cl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers extensively with brine (5x) to remove residual DMF, which can obscure NMR signals.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Step 4: NMR Sample Preparation and Acquisition
-
Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS) for 1H NMR, or 30–50 mg for 13C/2D NMR[3].
-
Acquire a standard 1H NMR spectrum (e.g., 400 MHz). Verify the disappearance of the N-H peak and the appearance of the N-alkyl peak (δ 3.7 - 4.3 ppm).
-
Acquire a 13C NMR spectrum. Verify the N-alkyl carbon peak (δ 30 - 50 ppm).
-
Validation Step: Acquire an HMBC spectrum. Map the correlations from the N-alkyl protons to the C2 and C7a carbons to definitively rule out C3-alkylation[2].
References
- Title: Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives Source: Semantic Scholar / Journal of Chemistry URL
- Title: 1-benzyl-N-(1-benzyl-4-piperidinyl)
- Source: European Union Drugs Agency (euda.europa.eu)
- Title: 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: PMC / National Institutes of Health URL
Sources
- 1. euda.europa.eu [euda.europa.eu]
- 2. Buy 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of Indole-Butanoic Acid Conjugates
Executive Summary
Indole-3-butanoic acid (IBA) and its conjugates represent a critical class of compounds in both pharmaceutical design (as privileged scaffolds) and plant metabolomics (as auxin storage forms). Accurate structural elucidation of these conjugates requires a mastery of Electrospray Ionization (ESI) fragmentation mechanics.
This guide moves beyond basic spectral matching. It details the mechanistic causality of fragmentation—specifically the competition between amide bond cleavage and indole ring expansion (quinolinium formation). By understanding these pathways, researchers can confidently distinguish between isobaric interferences and true conjugates in complex matrices.
Structural Chemistry & Ionization Physics
To interpret the mass spectrum, one must first understand where the charge localizes.
Protonation Sites (ESI+)
In positive ionization mode (
-
The Indole C3 Position: While the indole nitrogen (N1) is not basic (lone pair participates in aromaticity), the C3 carbon is highly nucleophilic. Protonation here disrupts aromaticity but sets the stage for the characteristic "Quinolinium Rearrangement."
-
The Amide Nitrogen (Conjugate Linker): For amino acid conjugates, the amide nitrogen is a competitive protonation site. Protonation here drives the cleavage of the conjugate moiety (the amino acid or sugar).
The Stability of the Indole Core
The indole ring is exceptionally stable. Unlike aliphatic chains that shatter randomly, the indole core tends to rearrange. The "Gold Standard" diagnostic ion for any 3-substituted indole (including IBA) is
The Fragmentation Atlas
This section maps the dissociation pathways of an IBA-Amino Acid conjugate (e.g., IBA-Aspartate or IBA-Glycine).
Primary Fragmentation Pathway (ESI+)
The fragmentation follows a logical cascade:
-
Parent Ion Selection: The protonated conjugate
.[1] -
Amide Hydrolysis (Gas Phase): The weakest link is the amide bond connecting the butyric acid tail to the amino acid. This yields the IBA acylium ion or the protonated IBA core (
204). -
Side Chain Truncation: The butyric acid chain undergoes
-cleavage or McLafferty-like rearrangements, ejecting neutral fragments ( , , ). -
Ring Expansion: The remaining methylene-indole cation rearranges to the stable quinolinium species (
130).
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic for an IBA-Glycine conjugate (
Figure 1: Mechanistic fragmentation pathway of IBA conjugates from parent ion to the stable quinolinium core.
Diagnostic Ion Table
Use this table to validate your MS/MS spectra. If these ions are absent, your compound is likely not an IBA conjugate.
| m/z (ESI+) | Identity | Mechanism of Formation | Specificity |
| 204 | Protonated IBA | Amide bond cleavage from conjugate. | High (for IBA derivatives) |
| 186 | Dehydrated IBA | Loss of | Moderate |
| 144 | 3-vinylindole / Indole-ethyl | Loss of acetic acid moiety from butyric chain. | High |
| 130 | Quinolinium Ion | Ring expansion of indole-methylene cation. | Critical (Gold Standard) |
| 117 | Indole Cation | Complete loss of side chain. | Low (Common to all indoles) |
Experimental Protocols
Reliable data requires a self-validating workflow. The following protocol minimizes matrix effects and maximizes the detection of the indole moiety.
Sample Preparation (Solid Phase Extraction)
-
Rationale: Indoles are moderately hydrophobic. Simple protein precipitation is insufficient for complex matrices (plasma/plant tissue) due to ion suppression.
-
Step 1: Extract sample in 80% Acetone or Methanol + 1% Formic Acid . (Acidification stabilizes the carboxylic acid).
-
Step 2: SPE Cleanup using Polymeric Reversed-Phase (e.g., Oasis HLB) .
-
Wash: 5% Methanol (removes salts/sugars).
-
Elute: 80% Acetonitrile + 0.1% Formic Acid.
-
-
Step 3: Evaporate and reconstitute in initial mobile phase.
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 1.7 µm particle size for UHPLC.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Note: Do not use Methanol as the organic phase if detailed side-chain fragmentation is required; MeCN provides sharper peaks for indoles.
-
-
MS Mode:
-
ESI+ (Positive): Essential for structural confirmation (fragmentation analysis).
-
ESI- (Negative): Use for quantification of the free acid form (IBA) if sensitivity is the only goal (
at m/z 202).
-
Workflow Diagram
Figure 2: End-to-end analytical workflow for isolation and identification of indole conjugates.
Data Interpretation & Troubleshooting
The "Ramping" Validation
To confirm the conjugate structure, perform a Collision Energy (CE) Ramp .
-
Low CE (10-20 eV): You should see the loss of the amino acid/sugar moiety and the appearance of the IBA core (
204). -
High CE (30-50 eV): The IBA core should disappear, and the Quinolinium ion (
130) should become the base peak. -
Validation: If
130 appears at Low CE, your compound is likely thermally unstable or undergoing in-source fragmentation.
Distinguishing Isomers
IBA conjugates can be isomeric with other auxin conjugates (e.g., Indole-3-propionic acid methyl esters).
-
Check: Look for the specific loss of the butyric side chain elements. The transition
(loss of 60 Da, ) is specific to the butyric acid chain length. Shorter chains (acetic/propionic) will not show this specific neutral loss.
References
-
Matsuda, F., et al. (2005).[1] Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography–electrospray ionization–tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. [Link]
-
MassBank. (2020).[4] Mass Spectrum of Indole-3-butyric acid (ESI-). MassBank Record MSBNK-LCSB-LU092754. [Link]
-
Revelou, P.K., et al. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. ResearchGate/Journal of Chromatography A. [Link]
Sources
Technical Whitepaper: Solubility and Stability Profiling of 4-(3-formyl-1H-indol-1-yl)butanoic acid
This guide outlines a rigorous physicochemical profiling and stability protocol for 4-(3-formyl-1H-indol-1-yl)butanoic acid , a bifunctional indole scaffold. This compound is distinct from the plant hormone Indole-3-butyric acid (IBA); it features a formyl group at the C3 position and a butyric acid chain at the N1 position.
Executive Summary
4-(3-formyl-1H-indol-1-yl)butanoic acid (Predicted MW: 231.25 Da) represents a critical intermediate in the synthesis of indole-based therapeutics. Its structure contains two reactive functionalities—a C3-formyl group susceptible to oxidation and Schiff base formation, and an N1-butanoic acid tail governing pH-dependent solubility.
This guide provides a comprehensive technical framework for characterizing this New Chemical Entity (NCE). It prioritizes the identification of the oxidative degradation pathway (conversion to the di-acid) and establishes a pH-solubility profile to inform formulation and storage strategies. The protocols defined herein align with ICH Q1A (R2) guidelines for stability testing.
Physicochemical Profile (Theoretical & Predicted)
Before initiating wet-lab experiments, the following theoretical parameters must be established to guide solvent selection and chromatographic conditions.
| Parameter | Value (Predicted) | Structural Implication |
| Molecular Formula | C₁₃H₁₃NO₃ | Indole core + Formyl + Butyric Acid |
| Molecular Weight | ~231.25 g/mol | Small molecule, likely orally bioavailable range. |
| pKa (Acid) | ~4.6 – 4.8 | The carboxylic acid tail will be protonated at pH < 3.5 and ionized at pH > 5.5. |
| pKa (Base) | < -2.0 | The indole nitrogen is alkylated and non-basic; the carbonyl oxygen is weakly basic. |
| LogP | ~2.1 – 2.5 | Moderately lipophilic in acidic media; highly soluble in basic media (logD drops at pH > 5). |
| UV Max | ~245 nm, 290 nm | Typical indole absorption; the formyl conjugation may redshift the 290 nm band. |
Solubility Profiling Protocol
Intrinsic Solubility vs. pH
Because the compound contains a carboxylic acid, its solubility is strictly pH-dependent. The following "Shake-Flask" protocol is required to determine the intrinsic solubility (
Protocol:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess solid compound (~10 mg) to 2 mL of each buffer in amber glass vials (to prevent photodegradation).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which may bind indoles).
-
Analysis: Quantify filtrate concentration via HPLC-UV against a standard curve prepared in DMSO.
Expected Results:
-
pH 1.2: Low solubility (Protonated form, uncharged).
-
pH 6.8/7.4: High solubility (Ionized carboxylate form,
).
Organic Solvent Solubility
Determining solubility in processing solvents is crucial for synthesis and purification.
-
High Solubility (>50 mg/mL): DMSO, DMF (Aprotic polar).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile.
-
Low Solubility: Hexane, Heptane (Non-polar).
Stability Study Design (ICH Q1A Aligned)
The presence of the aldehyde group presents a specific stability risk: Autoxidation . The following stress testing protocol identifies degradation products.
Forced Degradation Workflow
Perform these stress tests on a 1 mg/mL solution (in Acetonitrile/Water).
| Stress Condition | Reagent/Condition | Duration | Target Degradant Mechanism |
| Oxidative | 3% H₂O₂ | 4 – 24 Hours | Critical: Oxidation of aldehyde (-CHO) to carboxylic acid (-COOH). |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours | Decarboxylation (unlikely but possible); Indole polymerization. |
| Base Hydrolysis | 0.1 N NaOH | 24 Hours | Cannizzaro reaction (disproportionation of aldehyde). |
| Photolytic | UV / Vis Light (1.2M lux·h) | 24 – 48 Hours | Indole ring oxidation; Dimerization. |
| Thermal | 60°C | 7 Days | Accelerated oxidation; Decarboxylation. |
Degradation Pathway Visualization
The primary degradation risk is the conversion of the C3-formyl group to a carboxylic acid, resulting in 4-(3-carboxy-1H-indol-1-yl)butanoic acid (a dicarboxylic acid).
Caption: Predicted degradation pathways. The oxidative pathway (Blue to Red) is the primary stability concern for aldehyde-functionalized indoles.
Analytical Method Development (HPLC)
To accurately monitor stability, the analytical method must separate the parent aldehyde from the oxidative acid degradant.
Chromatographic Conditions:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonated, sharpens peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 290 nm (Specific to indole-aldehyde conjugation) and 254 nm.
-
Flow Rate: 1.0 mL/min.
Resolution Strategy: The oxidative degradant (di-acid) is more polar than the parent (aldehyde/acid). Under reverse-phase conditions (Acidic pH), the di-acid will elute earlier (lower Retention Time) than the parent aldehyde.
Handling and Storage Recommendations
Based on the functional group analysis and general indole stability data:
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to aerobic oxidation.
-
Light Protection: Use amber vials strictly. Indoles are prone to photo-yellowing.
-
Solution Stability: Prepare solutions fresh. If storage is necessary, use DMSO stock solutions at -20°C. Avoid storing in basic aqueous buffers for extended periods to prevent Cannizzaro reactions or polymerization.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003.[1] Link
-
Sigma-Aldrich. Product Specification: Indole-3-carboxaldehyde (Related Structure Stability).Link
-
PubChem. Compound Summary: 4-(1H-indol-1-yl)butanoic acid (Structural Analog).Link
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2024.[2] Link
Sources
The Indole Nucleus: A Technical Guide to Physicochemical Profiling for Modern Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold
The indole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and profound biological relevance.[1] From its presence in essential amino acids like tryptophan to its core role in neurotransmitters such as serotonin and melatonin, the indole nucleus is intricately woven into the fabric of life.[1] This inherent biological significance has inspired chemists to explore the vast chemical space of indole derivatives, leading to a plethora of approved drugs and promising clinical candidates for a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4][5]
The success of an indole-based drug candidate, however, hinges not only on its interaction with a biological target but also on a delicate balance of physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical physicochemical properties of novel indole-based compounds and the experimental methodologies to assess them.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly influences the developability of a drug candidate. Insufficient solubility can lead to poor absorption and erratic bioavailability, ultimately hindering clinical success. For indole-based compounds, which can range from highly crystalline to amorphous solids, a thorough understanding of their solubility is paramount. Two key types of solubility are assessed during drug discovery: thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for lead optimization and formulation development. The most common method for its determination is the shake-flask method .
Objective: To determine the equilibrium solubility of a novel indole-based compound in an aqueous buffer.
Materials:
-
Test indole compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for initial stock solution
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid indole compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (typically 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., PBS or mobile phase).
-
Quantify the concentration of the dissolved indole compound using a validated HPLC-UV or LC-MS method with a standard curve.
-
Data Analysis: The concentration determined by HPLC or LC-MS represents the thermodynamic solubility of the compound under the specified conditions.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method well-suited for early drug discovery to quickly assess the solubility of a large number of compounds. Nephelometry is a common technique for measuring kinetic solubility.
Objective: To rapidly assess the kinetic solubility of a library of novel indole-based compounds.
Materials:
-
Test indole compounds (as DMSO stock solutions, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96- or 384-well microplates
-
Microplate nephelometer
-
Automated liquid handler (recommended for high-throughput)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense serial dilutions of the indole compound DMSO stock solutions into the wells of a microplate.
-
-
Aqueous Buffer Addition:
-
Rapidly add a fixed volume of PBS (pH 7.4) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the light scattering of each well using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.
Lipophilicity (LogP/LogD): Navigating Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.
Shake-Flask Method for LogP/LogD Determination
The traditional shake-flask method is the "gold standard" for determining LogP and LogD values.[6]
Objective: To determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of a novel indole-based compound.
Materials:
-
Test indole compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or aqueous buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation:
-
Prepare pre-saturated n-octanol by shaking it with water or buffer for 24 hours and allowing the phases to separate.
-
Prepare pre-saturated water or buffer by shaking it with n-octanol.
-
-
Partitioning:
-
Dissolve a known amount of the indole compound in either the n-octanol or aqueous phase.
-
Add a known volume of the other phase to a centrifuge tube.
-
Vortex the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the indole compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis:
-
LogP (for non-ionizable compounds): LogP = log10 ([Concentration]octanol / [Concentration]water)
-
LogD (for ionizable compounds at a specific pH): LogDpH = log10 ([Concentration]octanol / [Concentration]aqueous at pH)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation
RP-HPLC provides a rapid and less material-intensive method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Objective: To estimate the LogP of a novel indole-based compound using RP-HPLC.
Materials:
-
Test indole compound
-
A set of reference compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water)
-
Data acquisition and analysis software
Procedure:
-
Standard Curve Generation:
-
Inject the reference compounds with known LogP values onto the HPLC system under isocratic conditions.
-
Record the retention time (tR) for each reference compound.
-
Determine the void time (t0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.
-
Plot log(k) versus the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test indole compound under the same HPLC conditions.
-
Determine its retention time and calculate its capacity factor.
-
-
LogP Estimation:
-
Use the calibration curve to determine the LogP of the test compound from its calculated log(k) value.
-
Ionization Constant (pKa): The Influence of pH
The ionization constant (pKa) is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. Since many indole-based compounds contain ionizable functional groups, their pKa values are crucial for predicting their solubility, absorption, and target binding, as these properties can be highly pH-dependent.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of an ionizable novel indole-based compound.
Materials:
-
Test indole compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of the indole compound in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
-
Titration:
-
Place the sample solution on a magnetic stirrer and immerse the pH electrode.
-
For an acidic compound, titrate with the standardized strong base solution, adding small, precise volumes of the titrant.
-
For a basic compound, titrate with the standardized strong acid solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.
-
UV-Spectrophotometric Method for pKa Determination
For compounds with a chromophore near the ionizable center, UV-spectrophotometry offers a sensitive and material-sparing method for pKa determination.
Objective: To determine the pKa of a UV-active, ionizable novel indole-based compound.
Materials:
-
Test indole compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well UV-transparent microplate
Procedure:
-
Spectrum Acquisition:
-
Prepare solutions of the indole compound at a constant concentration in each of the different pH buffers.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
Chemical Stability: Ensuring Integrity and Shelf-Life
The chemical stability of a drug candidate is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are designed to evaluate how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is performed early in development to identify potential degradation products and establish degradation pathways.[7] This information is crucial for developing stability-indicating analytical methods.
Objective: To identify the degradation products and pathways of a novel indole-based compound under various stress conditions.
Conditions:
-
Acidic Hydrolysis: Treat the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Store the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions or solid samples of the indole compound.
-
Expose the samples to the stress conditions for a defined period.
-
At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Use techniques like LC-MS to identify the structure of the degradation products.
Accelerated and Long-Term Stability Studies
Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to establish a re-test period for the drug substance or a shelf-life for the drug product.[1][3][8]
Objective: To determine the shelf-life and appropriate storage conditions for a novel indole-based drug substance.
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Place at least three primary batches of the drug substance in the specified storage conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance
-
Assay (potency)
-
Purity (degradation products)
-
Moisture content
-
Physical properties (e.g., crystal form, particle size)
-
Data Evaluation: The data is evaluated to determine if any significant changes have occurred over time, which is used to establish the re-test period or shelf-life.
Data Presentation and Visualization
Table 1: Summary of Physicochemical Properties for a Hypothetical Novel Indole-Based Compound (IND-X)
| Physicochemical Property | Experimental Method | Result | Implication for Drug Development |
| Thermodynamic Solubility | Shake-Flask (PBS, pH 7.4, 25°C) | 15 µg/mL | Moderate solubility, may require formulation strategies to enhance bioavailability. |
| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | > 200 µM | Good kinetic solubility, suitable for HTS assays. |
| Lipophilicity (LogD) | Shake-Flask (pH 7.4) | 2.8 | Optimal lipophilicity for good membrane permeability and absorption. |
| Ionization Constant (pKa) | Potentiometric Titration | 8.5 (basic) | Primarily ionized in the stomach, non-ionized in the intestine, favoring absorption in the latter. |
| Chemical Stability | Accelerated Stability (40°C/75%RH, 6 months) | No significant degradation observed | Good chemical stability under accelerated conditions, suggesting a favorable shelf-life. |
Diagrams
Caption: Workflow for physicochemical profiling of novel indole-based compounds.
Caption: Interplay between physicochemical properties and ADME processes.
Conclusion
The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery and development. For novel indole-based compounds, a class of molecules with immense therapeutic potential, a deep understanding of solubility, lipophilicity, ionization, and stability is crucial for navigating the complex journey from a promising hit to a successful drug. By employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions, optimize their lead candidates effectively, and ultimately increase the probability of bringing new and impactful indole-based medicines to patients in need.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Publishing.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
- A review on recent developments of indole-containing antiviral agents. (n.d.). PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (n.d.). Mini-Reviews in Medicinal Chemistry.
- ICH. (n.d.). Quality Guidelines.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
The Indole Alkaloid Frontier: Modern Discovery Workflows and Therapeutic Modalities
Executive Summary
Indole alkaloids represent one of the most structurally diverse and pharmacologically potent classes of secondary metabolites in nature. Characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, this privileged pharmacophore has historically yielded blockbuster therapeutics such as vincristine and reserpine. Today, the frontier of indole alkaloid discovery has shifted toward underexplored marine organisms and unique microbial extremophiles[1],[2]. This technical guide delineates the modern paradigms of indole alkaloid discovery—from mass spectrometry-guided isolation workflows to the elucidation of novel mechanisms of action in oncology and infectious diseases.
Biosynthetic Logic and Structural Diversity
The profound structural complexity of monoterpene indole alkaloids (MIAs) is governed by a highly conserved enzymatic cascade. The biogenesis begins with the decarboxylation of L-tryptophan to form tryptamine. Concurrently, the iridoid glucoside secologanin is synthesized via the MEP pathway. The pivotal, symmetry-breaking step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) [3].
Understanding this biosynthetic causality is critical for researchers engaged in precursor-directed biosynthesis or metabolic engineering. By recognizing strictosidine as the universal precursor, scientists can map the downstream divergent pathways that yield thousands of complex scaffolds, including the clinically vital Catharanthus alkaloids (vindoline and catharanthine)[4].
Biosynthetic pathway of Monoterpene Indole Alkaloids (MIAs).
Advanced Extraction & Isolation Methodologies
Historically, the isolation of basic indole alkaloids relied on silica gel chromatography, which frequently resulted in the irreversible chemisorption and degradation of trace metabolites. Modern workflows have pivoted to liquid-liquid partition matrices, specifically High-Performance Countercurrent Chromatography (HPCCC) , guided by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)[4].
Protocol: LC-ESI-MS-Guided HPCCC Isolation of Trace Indole Alkaloids
This protocol establishes a self-validating system: by empirically determining the partition coefficient (
-
Step 1: Biphasic Solvent System Preparation
-
Action: Prepare a solvent system of n-hexane, n-butanol, and water in a 1:1:2 (v/v/v) ratio.
-
Causality: This specific volumetric ratio creates a stable biphasic system with a broad polarity window, accommodating both non-polar aglycones and polar glycosylated alkaloids.
-
-
Step 2: Ion-Pairing Optimization
-
Action: Add 0.5% trifluoroacetic acid (TFA) to the solvent mixture[4].
-
Causality: TFA acts as an ion-pairing reagent. It protonates the basic nitrogen atom of the indole ring, shifting the
of the target alkaloids into the optimal thermodynamic range (0.5–2.5) for countercurrent separation.
-
-
Step 3: LC-ESI-MS
Prediction (Self-Validation Step)-
Action: Perform a classical shake-flask experiment with the crude extract. Analyze the upper and lower phases via LC-ESI-MS to calculate the exact
for target masses (e.g., m/z 337 for vindoline derivatives)[4]. -
Causality: Pre-determining the
confirms that the target compound will elute within a predictable retention window, validating the solvent choice before consuming bulk extract.
-
-
Step 4: HPCCC Fractionation
-
Action: Load the lower aqueous phase as the mobile phase (head-to-tail mode). Inject the crude extract.
-
Causality: Because HPCCC uses no solid stationary phase, irreversible chemisorption is entirely eliminated, allowing for near 100% recovery of delicate novel alkaloids.
-
Mass spectrometry-guided HPCCC isolation workflow for indole alkaloids.
Structural Elucidation: The Synergy of NMR and HR-ESIMS
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides the exact mass and degrees of unsaturation, but it cannot distinguish between complex structural isomers or define stereocenters. Therefore, 2D Nuclear Magnetic Resonance (NMR) spectroscopy is strictly required to map the carbon-hydrogen framework.
For example, in the recent discovery of Legonimide , a novel alkaloid from Streptomyces sp. CT37, HR-ESIMS identified a molecular formula of C18H16N2O2[5]. However, it was the Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) NMR data that confirmed the presence of a rare linear imide motif connecting the indole frameworks[5]. Similarly, the elucidation of antibacterial bis(indol-3-yl)phenylmethane from Pseudomonas aeruginosa UWI-1 relied heavily on HMBC correlations to prove the linkage of two indole moieties to a central methyl carbon[6].
Pharmacological Profiling & Therapeutic Potential
The therapeutic potential of newly discovered indole alkaloids spans oncology, neurology, and infectious diseases. Recent bioprospecting of marine sponges, deep-sea fungi, and soil bacteria has yielded compounds with exceptional potency[1],[2].
Quantitative Pharmacological Data of Novel Indole Alkaloids
| Compound | Source Organism | Target / Biological Activity | Potency (IC₅₀ / MIC) |
| Compound 4o (Synthetic Deriv.) | Synthetic Indole Derivative | HDAC1 / HDAC6 Inhibition (Anti-tumor) | IC₅₀ = 1.16 nM (HDAC1)[7] |
| Saccharomonosporine A | Callyspongia siphonella (Marine Sponge) | PIM1 Kinase / Colon Cancer (HT29) | IC₅₀ = 3.5 µM[1] |
| Eurotinoids A–C | Eurotium sp. SCSIO F452 (Marine Fungus) | DPPH Radical Scavenging (Antioxidant) | IC₅₀ = 3.7–24.9 µM[2] |
| Legonimide | Streptomyces sp. CT37 (Soil Bacterium) | Antifungal (Candida albicans) | MIC₉₅ = 21.54 µg/mL[5] |
| Tris(1H-indol-3-yl) methylium | Pseudomonas aeruginosa UWI-1 | Antibacterial (Gram-positive pathogens) | High Potency (MIC < 32 µg/mL)[6] |
Mechanism of Action (MoA) Elucidation
To transition a novel indole alkaloid from a "hit" to a "lead" compound, researchers must define its precise Mechanism of Action (MoA). A prime example is Saccharomonosporine A , a marine-derived indole alkaloid that exhibits potent anti-proliferative activity against HT29 colon cancer cells[1].
Causality of Cell Death: Saccharomonosporine A acts as a selective kinase inhibitor targeting PIM1 [1]. PIM1 kinase is frequently overexpressed in malignancies and promotes survival by phosphorylating BAD (a pro-apoptotic protein), thereby inactivating it. By directly inhibiting PIM1, Saccharomonosporine A prevents the phosphorylation of BAD. The unphosphorylated BAD protein is then free to bind and neutralize Bcl-2 (an anti-apoptotic guardian). The neutralization of Bcl-2 relieves the blockade on the mitochondrial apoptosis pathway, triggering cancer cell death.
Mechanism of action for Saccharomonosporine A via PIM1 kinase inhibition.
References
1.3 - SciELO 2.4 - MDPI 3.6 - NIH / PubMed Central 4. 5 - NIH / PubMed Central 5.1 - ResearchGate 6. 7 - ResearchGate 7.2 - NIH / PubMed Central
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure Elucidation of Novel Synthetic Indole Compounds: A Multi-Modal Analytical Paradigm
Executive Summary
The structural elucidation of novel synthetic indoles is a cornerstone of modern drug discovery. Due to the high reactivity of the indole core and the potential for complex regioisomerism, relying on a single analytical technique often leads to catastrophic downstream failures in lead optimization. This technical guide outlines a self-validating, multi-modal analytical workflow designed for researchers and drug development professionals. By integrating High-Resolution Mass Spectrometry (HRMS) fragmentation mechanics with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, we establish an orthogonal protocol where every structural assignment is independently verified.
The Indole Pharmacophore: Analytical Challenges
Indole is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous endogenous signaling molecules (e.g., serotonin) and FDA-approved therapeutics ()[1]. Because the electron-rich pyrrole ring is highly reactive—particularly at the C3 and C2 positions—synthetic functionalization often yields complex regioisomers, stereoisomers, and unexpected rearrangement products ()[2]. Elucidating these novel derivatives requires moving beyond simple 1D NMR; it demands a closed-loop system where exact mass, molecular formula, atomic connectivity, and spatial configuration continuously cross-validate one another.
The Self-Validating Elucidation Protocol
A robust analytical protocol must not rely on a single point of failure. The following step-by-step methodology ensures that every structural assignment is orthogonally verified, creating a self-validating data matrix.
Step-by-Step Methodology
Step 1: Purity Verification & Formula Generation (HRMS)
-
Action: Acquire HRMS data using Electrospray Ionization (ESI) or Electron Ionization (EI). Calibrate the instrument to achieve < 5 ppm mass accuracy.
-
Causality: Before any structural assignment, the exact mass must confirm the molecular formula. This establishes the Double Bond Equivalents (DBE), which dictates the expected number of rings and
-bonds. If the DBE does not match the proposed synthetic route, the compound is immediately flagged for unexpected rearrangements.
Step 2: Core Connectivity Mapping (1D NMR)
-
Action: Acquire
H, C, and optionally N NMR spectra in a suitable deuterated solvent (e.g., DMSO- or CDCl ). -
Causality:
H NMR establishes the number of proton environments. The indolic NH proton is highly deshielded (typically 8.0–12.0 ppm depending on hydrogen bonding) ()[3]. C NMR confirms the carbon count, which must perfectly match the HRMS-derived formula. A lower-than-expected carbon count instantly indicates molecular symmetry or overlapping resonances that must be resolved in Step 3.
Step 3: Regiochemical Decoupling (2D NMR)
-
Action: Execute COSY, HSQC, and HMBC experiments.
-
Causality: The indole core contains critical quaternary carbons (C3a, C7a) that are invisible in
H and HSQC spectra. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool here; it detects 2-bond and 3-bond C-H couplings. For instance, an alkyl substituent at C3 will show distinct HMBC correlations bridging to C3a and C2, definitively differentiating it from a C2-substituted isomer.
Step 4: Absolute Configuration (X-Ray / NOESY)
-
Action: For chiral synthetic indoles, perform 2D NOESY/ROESY to determine relative stereochemistry through space (< 5 Å). If the compound is crystalline, proceed to single-crystal X-ray diffraction.
-
Causality: While NMR provides 2D connectivity, X-ray crystallography provides the definitive 3D spatial arrangement, serving as the final orthogonal validation of the proposed structure.
Fig 1. Self-validating multi-modal workflow for indole structure elucidation.
High-Resolution Mass Spectrometry (HRMS) Dynamics
Mass spectrometry is not merely a tool for weighing molecules; the fragmentation patterns serve as a structural fingerprint. Under Electron Ionization (EI), the indole nucleus exhibits highly characteristic fragmentation cascades.
Mechanistic Fragmentation Pathways
-
Loss of Hydrogen Cyanide (HCN): A hallmark of unsubstituted or lightly substituted indoles is the ejection of HCN (-27 Da) from the molecular ion [M]
(m/z 117), resulting in a stable quinolinium or indenyl cation at m/z 90 ()[4]. This is often followed by the loss of a hydrogen radical to yield a characteristic m/z 89 fragment ()[5]. -
Cleavage of C3 Substituents: For indoles bearing aliphatic chains at the C3 position (e.g., 1H-Indole-3-propanal), fragmentation is dictated by the stability of the indole nucleus.
-cleavage and -cleavage relative to the substituent's functional groups frequently occur, leading to the formation of a highly stable indolyl-methyl cation (m/z 130) ()[6].
Fig 2. Characteristic electron ionization (EI) mass fragmentation pathways of indoles.
Nuclear Magnetic Resonance (NMR): The Regiochemical Decoupler
While HRMS provides the pieces, NMR assembles the puzzle. The anisotropic effect of the indole's aromatic system causes distinct chemical shifts that are diagnostic of specific substitution patterns.
1D and 2D NMR Signatures
-
Proton (
H) NMR: The protons on the benzene ring (H-4 to H-7) typically resonate between 7.0 and 8.0 ppm. H-4 and H-7 often appear further downfield compared to H-5 and H-6 due to the electronic distribution of the fused bicyclic system ()[7]. -
Nitrogen-15 (
N) NMR: Often underutilized, N NMR is a powerful tool for probing the electronic environment of the pyrrole nitrogen. The N chemical shift of an unsubstituted indole typically appears around -250 ppm (relative to nitromethane) or ~130 ppm (relative to liquid ammonia) ()[8]. N-alkylation or the presence of hydrogen-bonding networks will significantly perturb this shift, providing direct evidence of N1-substitution.
Data Presentation: Quantitative Analytical Tables
Table 1: Characteristic
| Position | Typical | Typical | Multiplicity ( | Structural Notes |
| N1 (NH) | 8.0 – 12.0 | N/A | Broad Singlet | Highly solvent and concentration dependent. |
| C2 | 6.5 – 7.2 | 124 – 126 | Doublet / Multiplet | Shifts downfield upon N-alkylation. |
| C3 | 6.4 – 6.6 | 102 – 104 | Doublet / Multiplet | Most electron-rich carbon; primary site of electrophilic attack. |
| C4 | 7.5 – 7.7 | 120 – 122 | Doublet | Deshielded relative to C5/C6. |
| C5 | 7.1 – 7.3 | 121 – 123 | Triplet / Multiplet | - |
| C6 | 7.0 – 7.2 | 119 – 121 | Triplet / Multiplet | - |
| C7 | 7.3 – 7.5 | 111 – 113 | Doublet | Deshielded relative to C5/C6. |
| C3a | N/A | 127 – 129 | N/A (Quaternary) | Crucial for HMBC correlations from C3 substituents. |
| C7a | N/A | 135 – 137 | N/A (Quaternary) | Crucial for HMBC correlations from N1 and C7. |
Table 2: Diagnostic MS Fragment Ions for Indole Derivatives
| Fragment Ion (m/z) | Origin / Cleavage Pathway | Diagnostic Value |
| 117 | [M] | Confirms base scaffold presence. |
| 130 | Indolyl-methyl cation | Strong indicator of C3-aliphatic substitution ( |
| 90 | [M - HCN] | Confirms intact pyrrole ring capable of HCN ejection. |
| 89 | [M - HCN - H | Characteristic stable core fragment post-HCN loss. |
Conclusion
The structural elucidation of novel synthetic indoles cannot be achieved through a fragmented analytical approach. By integrating the exact mass and fragmentation mechanics of HRMS with the spatial and regiochemical precision of multidimensional NMR (including
References
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[1] Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Source: MDPI. URL:[Link]
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[2] Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Source: Current Drug Discovery Technologies (PubMed). URL:[Link]
-
[5] Title: Study of Mass Spectra of Some Indole Derivatives. Source: American Journal of Analytical Chemistry. URL:[Link]
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[8] Title: Synthesis and NMR spectra of [15N]indole. Source: Chemistry of Heterocyclic Compounds. URL:[Link]
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[4] Title: Mass spectrometry of simple indoles. Source: ACS Publications. URL:[Link]
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[7] Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB. URL:[Link]
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[3] Title: Synthesis and structure elucidation of new 3,5-dihydro-4H-pyrimido.... Source: Arabian Journal of Chemistry. URL:[Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Indole Derivatives
Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile chemical reactivity have made it a cornerstone in the design of novel therapeutics targeting a wide range of biological pathways.[1] From anticancer agents that modulate protein kinases and tubulin polymerization to inhibitors of enzymes involved in neurodegenerative diseases, the therapeutic potential of indole derivatives is immense and continues to expand.[1] The structural versatility of the indole ring allows for fine-tuning of pharmacological properties, leading to the discovery of compounds with enhanced efficacy and improved safety profiles.[1]
High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large chemical libraries against specific biological targets.[2][3] For novel indole derivatives, HTS provides a powerful engine for identifying initial "hits" that can be further optimized into lead compounds. The success of any HTS campaign, however, is critically dependent on the design and implementation of robust, sensitive, and reproducible assays.[4] This guide provides a comprehensive overview of key HTS assay formats and detailed protocols tailored for the screening of novel indole derivatives, with a focus on biochemical and cell-based approaches.
Pillar 1: Foundational Principles of HTS Assay Design for Indole Derivatives
The selection of an appropriate HTS assay is a pivotal decision that influences the entire drug discovery cascade. The choice between a biochemical (cell-free) and a cell-based assay format is a primary consideration, each offering distinct advantages and limitations.
Biochemical Assays: Isolating the Target Interaction
Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a test compound with its intended target.[4][5] This reductionist approach provides a clear, unambiguous readout of direct target engagement, which is invaluable for establishing structure-activity relationships (SAR).[5] For indole derivatives targeting specific enzymes like kinases or dioxygenases, biochemical assays are often the first line of screening.[6]
Key Advantages of Biochemical Assays:
-
Direct Target Interaction: Unambiguously measures the effect of the compound on the purified target.
-
High Throughput: Generally more amenable to miniaturization and automation.[5]
-
Mechanistic Insights: Facilitates the determination of inhibition constants (IC50, Ki) and the elucidation of the mechanism of action.
Causality in Experimental Design: The purity of the target protein and the choice of substrate are critical. Impurities can lead to artifacts and false positives. For kinase assays, for instance, using a specific peptide substrate is crucial for ensuring the measured activity is indeed from the kinase of interest.
Cell-Based Assays: A Window into Cellular Function
Cell-based assays employ living cells to assess the effect of a compound on a biological pathway or cellular phenotype.[5][7] These assays offer a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and potential off-target effects that are absent in biochemical assays.[8] For indole derivatives intended to modulate complex cellular processes like signal transduction, gene expression, or cell viability, cell-based assays are indispensable.[4][7]
Key Advantages of Cell-Based Assays:
-
Physiological Relevance: Provides insights into a compound's activity in a living system.[5]
-
Assessment of Cellular Effects: Measures downstream functional consequences of target engagement.
-
Early Indication of Bioavailability and Toxicity: Can provide preliminary information on a compound's ability to cross cell membranes and its potential cytotoxic effects.[7]
Causality in Experimental Design: The choice of cell line is paramount. A cell line that endogenously expresses the target of interest at a relevant level is ideal. Overexpression systems can sometimes lead to artifacts. It is also crucial to perform counter-screens to rule out non-specific cytotoxicity.
Pillar 2: Assay Technologies and Detection Methods
The selection of the detection technology is as critical as the choice of the assay format. Modern HTS relies heavily on fluorescence, luminescence, and label-free detection methods due to their sensitivity, robustness, and amenability to automation.[2][9]
Fluorescence-Based Assays
Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and versatility.[9] They encompass a range of techniques, including:
-
Fluorescence Intensity (FI): The simplest format, where an increase or decrease in fluorescence intensity is measured.
-
Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a homogenous assay format ideal for studying molecular interactions.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A powerful technique that combines time-resolved fluorescence with FRET.[10] It offers a high signal-to-background ratio and is less susceptible to interference from fluorescent compounds.[10][11]
Diagram: TR-FRET Principle in a Kinase Assay
Caption: TR-FRET assay principle for screening kinase inhibitors.
Luminescence-Based Assays
Luminescence-based assays are renowned for their exceptional sensitivity and wide dynamic range, as they measure emitted light from a chemical or enzymatic reaction, resulting in very low background signals.[12]
-
Flash Luminescence: Characterized by a rapid emission of light over a short period.
-
Glow Luminescence: Produces a stable, long-lasting light signal, which is more convenient for HTS applications.
A prominent example is the Kinase-Glo® assay, which quantifies the amount of ATP remaining in a solution after a kinase reaction.[13] A lower ATP level, and thus lower luminescence, indicates higher kinase activity.[13]
Diagram: Luminescence-Based Kinase Assay Workflow
Caption: A typical workflow for a luminescence-based kinase assay.
Label-Free Assays
Label-free technologies are gaining traction as they circumvent the need for modified substrates or antibodies, which can sometimes interfere with the biological interaction being studied. These methods directly measure the intrinsic properties of the molecules.
-
Mass Spectrometry (MS): Desorption Electrospray Ionization (DESI)-MS, for example, allows for the rapid and direct analysis of enzymatic reactions from microplates, providing a label-free readout of substrate consumption and product formation.[14]
Data Presentation: Comparison of HTS Assay Technologies
| Feature | Fluorescence Assays | Luminescence Assays | Label-Free (MS) Assays |
| Principle | Measures light emission after excitation | Measures light from a chemical/enzymatic reaction | Measures mass-to-charge ratio of analytes |
| Sensitivity | High to Very High | Very High to Exceptional | High |
| Throughput | High to Ultra-High | High to Ultra-High | Moderate to High |
| Compound Interference | Potential for fluorescent compounds | Lower potential for interference | Minimal |
| Reagent Cost | Moderate to High | High | Low (no labels) to High (instrumentation) |
| Common Applications | Kinase assays, GPCRs, Immunoassays | Kinase assays, Reporter gene assays, Viability | Enzymatic assays, Binding assays |
Pillar 3: Detailed Protocols and Methodologies
The following protocols are provided as templates and should be optimized for the specific target and compound library being screened.
Protocol 1: Biochemical TR-FRET Assay for a Novel Indole Derivative as a Kinase Inhibitor
Objective: To determine the in vitro inhibitory activity of novel indole derivatives against a specific protein kinase using a TR-FRET-based assay.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
LanthaScreen® Eu-anti-phosphopeptide antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or DyLight™ 650) (acceptor)
-
Indole derivative library dissolved in 100% DMSO
-
Low-volume 384-well assay plates (e.g., Corning 384-well low-volume non-binding surface plates)
-
Plate reader capable of TR-FRET measurements
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the indole derivatives in 100% DMSO.
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound dilution into the assay plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X biotinylated peptide substrate and ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute).
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a 2X detection solution containing the Eu-labeled antibody and the streptavidin-conjugated acceptor in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to the positive and negative controls and plot the dose-response curves to determine the IC50 values for the active indole derivatives.
-
Self-Validation System: The inclusion of a known inhibitor as a positive control and DMSO as a negative control on every plate is essential for quality control and data normalization. A Z'-factor calculation should be performed to assess the robustness of the assay.
Protocol 2: Cell-Based Luciferase Reporter Assay for Modulators of a Signaling Pathway
Objective: To identify novel indole derivatives that modulate a specific signaling pathway by measuring the activity of a luciferase reporter gene under the control of a pathway-responsive promoter.[2]
Materials:
-
Stable cell line expressing the luciferase reporter construct (e.g., HEK293 cells with an NF-κB-luciferase reporter).
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Indole derivative library dissolved in 100% DMSO.
-
Pathway activator (e.g., TNF-α for the NF-κB pathway).
-
White, opaque 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Add 50-100 nL of the indole derivatives (or DMSO for controls) to the cell plates.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Prepare a solution of the pathway activator at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add 5 µL of the activator solution to all wells except for the negative control wells.
-
Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-8 hours).
-
-
Lysis and Luminescence Detection:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well. This reagent typically contains a cell lysis buffer and the luciferase substrate.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate luminometer.
-
Normalize the data to positive (activator + DMSO) and negative (DMSO only) controls.
-
Identify indole derivatives that either inhibit or enhance the signal, depending on the screening objective.
-
Self-Validation System: A parallel cell viability assay (e.g., CellTiter-Glo®) should be run to identify compounds that are cytotoxic, as these can give false positive results in the primary reporter assay.
Conclusion: From Hits to Leads
The high-throughput screening of novel indole derivatives is a critical step in the journey of drug discovery. By carefully selecting the appropriate assay format and detection technology, and by meticulously executing and validating the experimental protocols, researchers can efficiently identify promising hit compounds. The biochemical and cell-based assays detailed in this guide provide a robust framework for interrogating the vast chemical space of indole derivatives and unlocking their full therapeutic potential. The hits identified through these HTS campaigns will serve as the starting point for lead optimization, ultimately paving the way for the development of next-generation therapeutics.
References
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Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. DigitalCommons@UNL. Available from: [Link]
-
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers. Available from: [Link]
-
High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. PubMed. Available from: [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available from: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available from: [Link]
-
A fluorescence-based assay for indoleamine 2,3-dioxygenase. PubMed. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available from: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. Available from: [Link]
-
High‐Throughput Label‐Free Enzymatic Assays Using Desorption Electrospray‐Ionization Mass Spectrometry. Scilit. Available from: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Available from: [Link]
-
Advances in luminescence-based technologies for drug discovery. PMC. Available from: [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available from: [Link]
-
High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. Bentham Science Publishers. Available from: [Link]
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High-Throughput Screening Assays. Available from: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. Available from: [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC - NIH. Available from: [Link]
-
Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution. ResearchGate. Available from: [Link]
-
High Throughput Screening. Axcelead Drug Discovery Partners, Inc. Available from: [Link]
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Application Note: In Vitro Cytotoxicity Assay Protocols for Indole-Based Anticancer Compounds
Introduction & Mechanistic Rationale
Indole-based compounds represent a highly privileged scaffold in modern oncological drug discovery. Due to their structural similarity to endogenous biomolecules (e.g., tryptophan derivatives), synthetic and natural indole analogs exhibit exceptional binding affinity across multiple oncogenic targets[1]. Recent structure-activity relationship (SAR) studies highlight their profound ability to act as microtubule-destabilizing agents by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization[2].
When cancer cells are exposed to these agents, the disruption of microtubule dynamics prevents the formation of the mitotic spindle. This triggers a highly specific cascade: cell cycle arrest at the G2/M phase, subsequent modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and ultimately, programmed cell death[3].
Mechanism of Action of Tubulin-Targeting Indole Derivatives
To accurately quantify the efficacy of these compounds, robust in vitro cytotoxicity assays are required. However, the unique chemical properties of indoles demand specific experimental designs to prevent artifactual data.
Experimental Design & Causality: Building a Self-Validating System
A standard cytotoxicity screening relies on colorimetric or fluorometric indicators of cell health. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most widely adopted method, measuring the reduction of a tetrazolium salt into purple formazan by metabolically active cells[4].
However, as an Application Scientist, one must design assays that account for the specific interferences introduced by indole chemistry:
-
The Causality of False Positives (Redox Interference): Certain indole derivatives, particularly those hybridized with chalcones or possessing strong electron-donating groups, can abiotically reduce MTT in the absence of living cells[5]. If a compound directly reduces the dye, the absorbance readout will falsely indicate high cell viability.
-
Self-Validating Solution: The protocol must include a Cell-Free Compound Control (media + compound + MTT) to subtract background chemical reduction[6].
-
-
Metabolic Uncoupling vs. True Cytotoxicity: Because MTT measures mitochondrial reductase activity, an indole compound that temporarily suppresses mitochondrial metabolism without causing immediate cell death may yield an artificially low IC50.
-
Self-Validating Solution: Orthogonal validation using the Sulforhodamine B (SRB) assay is highly recommended. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, measuring total cellular protein mass rather than metabolic activity, providing a fail-safe confirmation of cytotoxicity[7].
-
-
Solvent Toxicity: Indole derivatives are notoriously hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. DMSO concentrations exceeding 0.5% (v/v) induce spontaneous cytotoxicity in many cancer cell lines (e.g., MCF-7, PC-3).
-
Self-Validating Solution: A Vehicle Control (cells + media + 0.5% DMSO) must be used as the 100% viability baseline, rather than untreated cells.
-
Detailed Step-by-Step Methodology
The following protocol outlines a dual-validated workflow using both MTT and SRB assays for screening indole derivatives against adherent cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).
Standardized Workflow for In Vitro Cytotoxicity Screening
Phase 1: Cell Seeding and Preparation
-
Harvesting: Detach logarithmically growing cancer cells using 0.25% Trypsin-EDTA. Neutralize with complete media (e.g., DMEM + 10% FBS) and centrifuge at 300 × g for 5 minutes.
-
Counting: Resuspend the pellet and determine cell concentration using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed cells into a flat-bottom 96-well plate at a density of
to cells/well in 100 µL of media.-
Critical Step: Fill the outermost edge wells with 200 µL of sterile PBS instead of cells. Causality: This prevents the "edge effect" where peripheral evaporation artificially concentrates the media, altering the osmotic balance and skewing viability readouts.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and recovery.
Phase 2: Indole Compound Treatment
-
Stock Preparation: Dissolve the indole derivative in 100% molecular-grade DMSO to create a 10 mM stock solution.
-
Serial Dilution: Prepare a 9-point serial dilution (e.g., 100 µM down to 1 nM) in complete culture media. Ensure the final DMSO concentration remains constant at ≤0.5% across all wells.
-
Dosing: Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media.
-
Controls Setup:
-
Positive Control: Vinblastine or Doxorubicin (known tubulin/DNA disruptors)[7].
-
Vehicle Control: Media + 0.5% DMSO.
-
Cell-Free Control: Media + highest concentration of indole compound (No cells).
-
-
Incubation: Incubate for 48 to 72 hours.
Phase 3A: MTT Assay Execution (Metabolic Readout)
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well (including controls).
-
Incubation: Incubate for 2 to 4 hours at 37°C. Causality: Viable cells will internalize the MTT and mitochondrial dehydrogenases will cleave the tetrazolium ring, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the crystals.
-
Measurement: Place the plate on an orbital shaker for 10 minutes in the dark. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background[4].
Phase 3B: SRB Assay Execution (Orthogonal Protein Readout)
-
Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells in situ.
-
Washing: Wash the plate 4 times with slow-running tap water to remove TCA and serum proteins. Air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plate 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.
-
Solubilization & Measurement: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 minutes and read absorbance at 540 nm[7].
Data Analysis & Interpretation
To ensure scientific integrity, raw absorbance values must be normalized against the self-validating controls:
-
Background Subtraction: Subtract the absorbance of the Cell-Free Control from the compound-treated wells to eliminate abiotic dye reduction artifacts.
-
Viability Calculation:
-
IC50 Determination: Plot the % Viability (y-axis) against the log₁₀ of the compound concentration (x-axis). Use non-linear regression (curve fitting) software (e.g., GraphPad Prism) utilizing a four-parameter logistic equation to determine the Half-Maximal Inhibitory Concentration (IC50).
Quantitative Data Summary
The structural versatility of indoles allows for highly potent cytotoxicity across various cancer lines. The table below summarizes benchmark IC50 values for recently developed indole derivatives, serving as a reference for expected assay ranges.
| Compound Class | Target Cell Line(s) | Primary Mechanism | IC50 Range | Reference |
| Combretastatin A-4 Indole Analogs | MCF-7 (Breast), HeLa (Cervical) | Tubulin Polymerization Inhibition | 2.0 – 11.0 µM | [1] |
| Indole-1,3,4-Oxadiazole Hybrids | U-937 (Leukemia) | Tubulin Binding (Colchicine Site) | ~0.6 µM | [2] |
| Chalcone-Indole Derivatives | A549 (Lung), HepG2 (Liver) | Dual Tubulin & TrxR Inhibition | 6.0 – 35.0 nM | [2] |
| I-387 (Antimitotic Indole) | PC-3 (Prostate), HCT-116 (Colon) | G2/M Arrest & Apoptosis | 15.1 – 39.2 nM | [7] |
References
-
[1] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
[3] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
[2] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: MDPI. URL:[Link]
-
[6] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: National Institutes of Health (NIH) / Assay Guidance Manual. URL:[Link]
-
[7] I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity. Source: AACR Journals (Molecular Cancer Therapeutics). URL:[Link]
-
[4] In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Source: SciSpace / Academic Literature. URL:[Link]
-
[5] Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Source: TCI-ThaiJO (PSU Medical Journal). URL:[Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Developing 4-(3-formyl-1H-indol-1-yl)butanoic acid (FIBA) as a Chemical Probe
The following Application Note and Protocol guide is designed for 4-(3-formyl-1H-indol-1-yl)butanoic acid , referred to herein as FIBA .
This guide treats FIBA as a Heterobifunctional Scaffold Probe .[1] Due to the absence of literature identifying this specific molecule as a marketed "named probe" (like JQ1 or Wortmannin), this guide focuses on its high-value application in Fragment-Based Drug Discovery (FBDD) and Chemical Proteomics .[1] It leverages the "privileged" indole structure, the reactive aldehyde "warhead," and the carboxylate "handle."[1]
Executive Summary
4-(3-formyl-1H-indol-1-yl)butanoic acid (FIBA) is a heterobifunctional chemical probe scaffold designed for chemoproteomic profiling and fragment-based ligand discovery.[1] Its utility stems from three distinct structural domains:
-
The Indole Core: A "privileged scaffold" that inherently binds a vast array of GPCRs, kinases, and metabolic enzymes (e.g., tryptophan-processing enzymes).[1]
-
The C3-Formyl Group (Aldehyde): A reversible covalent "warhead" capable of forming Schiff bases with catalytic lysines or serving as a bioorthogonal handle for hydrazine/oxime ligation.[1]
-
The N1-Butanoic Acid Tail: A stable conjugation handle for immobilization onto solid supports (magnetic beads) or attachment to fluorophores without disrupting the indole's electronic properties.[1]
This guide details the protocols for using FIBA to map indole-binding proteomes and develop covalent inhibitors.[1]
Probe Anatomy & Mechanism of Action[1]
The FIBA molecule functions through a "Hook-and-Trap" mechanism.[1] The indole ring directs the molecule to hydrophobic pockets (the "Hook"), while the aldehyde group can reversibly engage nucleophilic residues (Lysine
Data Visualization: FIBA Functional Logic
Caption: Functional decomposition of the FIBA probe showing the interplay between recognition (Indole), reactivity (Aldehyde), and isolation (Acid).[1]
Experimental Protocols
Protocol A: Probe Immobilization (Affinity Matrix Generation)
Objective: Covalently attach FIBA to magnetic beads via the butanoic acid tail to create an affinity matrix for "fishing" indole-binding proteins.[1]
Materials:
-
FIBA (10 mg)[1]
-
NHS-Activated Magnetic Beads (e.g., Dynabeads™ or Sepharose)[1]
-
Coupling Buffer: 0.1 M MES, pH 5.0[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
Step-by-Step Methodology:
-
Activation: Dissolve FIBA (10 mM final) in Coupling Buffer containing 50% DMSO (to ensure solubility of the indole). Add EDC (20 mM) and NHS (20 mM).[1] Incubate for 15 minutes at Room Temperature (RT) to generate the NHS-ester in situ.
-
Note: If using pre-activated NHS-beads, skip to Step 2.[1]
-
-
Coupling: Wash 1 mL of magnetic beads (50 mg/mL) with cold Coupling Buffer (3x). Resuspend beads in the activated FIBA solution.
-
Incubation: Rotate the slurry overnight at 4°C. The low temperature preserves the stability of the C3-aldehyde group while the acid reacts.[1]
-
Quenching: Remove supernatant.[1] Wash beads 2x with Coupling Buffer.[1] Resuspend in Quenching Buffer (1 M Tris) for 1 hour to block unreacted sites.
-
Storage: Wash 3x with PBS. Store at 4°C as a 50% slurry in PBS + 0.02% Sodium Azide.
Validation Check:
-
UV-Vis: Measure the absorbance of the supernatant before and after coupling at 280-290 nm (Indole absorption). A decrease in supernatant absorbance indicates successful loading onto beads.[1]
Protocol B: Chemoproteomic Pull-Down (Target ID)
Objective: Isolate proteins from cell lysate that bind to the FIBA scaffold.[1]
Materials:
-
FIBA-Coupled Beads (from Protocol A)[1]
-
Control Beads (Quenched with Acetate/Tris only)[1]
-
Cell Lysate (e.g., HEK293 or Jurkat, 1-2 mg/mL protein)[1]
-
Lysis Buffer: PBS, 0.5% NP-40, Protease Inhibitor Cocktail[1]
-
Elution Buffer: 1% SDS or 6 M Urea (Harsh) OR 10 mM Free Indole (Competitive)
Workflow:
-
Lysate Prep: Harvest cells and lyse in Lysis Buffer.[1] Centrifuge (14,000 x g, 10 min) to clear debris.
-
Pre-Clearing: Incubate lysate with Control Beads for 1 hour at 4°C to remove non-specific sticky proteins. Collect the supernatant.
-
Enrichment: Divide pre-cleared lysate into two aliquots:
-
Incubation: Rotate for 4 hours at 4°C.
-
Washing: Magnetically separate beads.[1] Wash 3x with Lysis Buffer, then 3x with PBS (to remove detergent).[1]
-
Elution: Boil beads in 2x Laemmli Sample Buffer (for SDS-PAGE) or elute with 8 M Urea (for Mass Spec).
-
Analysis: Run SDS-PAGE. Bands present in the Sample but absent/reduced in the Competition Control are specific hits.
Protocol C: Reversible Covalent Trapping (Schiff Base Stabilization)
Objective: Use the C3-aldehyde to form a covalent bond with catalytic lysines, then "lock" it for identification.[1]
Rationale: Many enzymes (aldolases, kinases) have active site lysines.[1] The FIBA aldehyde forms an imine (Schiff base) with these lysines. This bond is reversible (hydrolyzable).[1] To analyze it, we must reduce it to a stable secondary amine.[1]
Step-by-Step Methodology:
-
Incubation: Incubate soluble FIBA (10-50 µM) with Cell Lysate (1 mg/mL) in PBS (pH 7.4) for 1 hour at 37°C.
-
Reduction (The "Lock"): Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Incubate for 1 hour at RT.
-
Click Chemistry (Optional): If the FIBA analog was synthesized with an alkyne handle (custom variant), perform CuAAC. Since standard FIBA lacks this, proceed to Digestion .
-
Digestion & MS: Digest proteins with Trypsin.
-
Data Analysis: Search Mass Spec data for a variable modification on Lysine residues corresponding to the mass of the reduced FIBA adduct (+215.1 Da, calculated based on structure).
Data Analysis & Interpretation
Expected Results Table
| Experiment | Observation | Interpretation |
| Bead Coupling (UV) | A280 decreases in supernatant | Successful immobilization of FIBA on beads.[1] |
| Pull-Down (SDS-PAGE) | Distinct bands in "Probe" lane vs "Control" | Specific indole-binding proteins enriched.[1] |
| Competition Assay | Band intensity decreases with Free Indole | Binding is driven by the Indole core (specific).[1] |
| MS (Reductive Amination) | Lysine modification (+215 Da) | Covalent trapping of nucleophilic lysine in active site.[1] |
Pathway Visualization: Proteomic Workflow
Caption: Standard Chemoproteomic workflow for identifying targets of the FIBA probe.
Scientific Grounding & References
The protocols above are derived from established methodologies in chemical proteomics and indole chemistry. The reactivity of the indole-3-aldehyde scaffold is well-documented in the synthesis of bioactive heterocycles and fluorescent dyes.[1]
Key Mechanistic Insights:
-
Indole Privileged Structures: The indole ring is a core component of tryptophan, serotonin, and auxin.[1] Probes containing indoles frequently enrich for kinases, dehydrogenases, and GPCRs [1].[1]
-
Aldehyde Reactivity: Aromatic aldehydes are "soft" electrophiles.[1] In biological systems, they are generally less reactive than acrylamides (Michael acceptors) but can form specific reversible covalent bonds with cysteines or lysines in localized hydrophobic pockets [2].[1]
-
Reductive Amination in Proteomics: The use of NaCNBH₃ to trap Schiff bases is a gold-standard method for mapping lysine reactivity in the proteome [3].[1]
References
-
Welsch, M. E., et al. (2010).[1] "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology. Link
-
Shannon, D. A., & Weerapana, E. (2015).[1] "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology. Link
-
Gahm, S. J., et al. (2016).[1] "Mapping Lysine Reactivity in the Proteome Using a Activated Ester Probe." Analytical Chemistry. Link
-
Lalonde, J. M., et al. (2013).[1] "Discovery of potent and selective inhibitors of the indoleamine 2,3-dioxygenase (IDO1) target."[1] ACS Medicinal Chemistry Letters. (Demonstrates Indole-based inhibitor design). Link[1]
Disclaimer: FIBA is a research chemical.[1][4] All protocols should be performed in a fume hood with appropriate PPE.[1] The specific binding targets will vary depending on the cell line and experimental conditions used.
Sources
Use of N-substituted indoles as building blocks in medicinal chemistry
Topic: Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Rationale
The indole scaffold is arguably the most privileged structure in drug discovery, serving as the core for over 40 FDA-approved therapeutics. While C3-functionalization is electronically favored, N1-substitution offers a unique vector for medicinal chemists to modulate physicochemical properties without disrupting the core pharmacophore's electronic distribution.
Why Modify the N1-Position?
-
Metabolic Blocking: The N-H bond is a primary site for Phase II conjugation (glucuronidation). Alkylation or arylation blocks this "soft spot," extending half-life (
). -
Lipophilicity Tuning: N-substitution significantly alters
. Converting a polar N-H donor to a lipophilic N-alkyl group enhances membrane permeability (CNS penetration). -
Conformational Locking: Bulky N-substituents (e.g., N-isopropyl, N-aryl) can force the indole ring into specific dihedral angles relative to the protein binding pocket, improving selectivity.
Decision Matrix: Synthetic Pathways
The choice of synthetic method depends entirely on the nature of the electrophile (
Figure 1: Synthetic decision tree for N-functionalization of the indole core.[1] Selection is driven by the hybridization of the electrophile.
Critical Mechanism: Controlling Selectivity (N1 vs. C3)
The indole ring presents a classic regioselectivity challenge.[2]
-
Neutral Indole: The C3 position is the most nucleophilic site (enamine-like reactivity).
-
Indolate Anion: Upon deprotonation, the negative charge is delocalized, but the N1 site becomes a hard nucleophile.
The Rule of Thumb: To ensure N-alkylation, you must shift the equilibrium completely to the indolate anion before adding the electrophile. Incomplete deprotonation leads to C3-alkylation or polymerization.
| Parameter | N-Alkylation Conditions | C3-Alkylation Conditions |
| Species | Indolate Anion ( | Neutral Indole ( |
| Base | Strong (NaH, KOtBu, KHMDS) | Weak or None (Acid catalysis) |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar or Protic |
| Mechanism | Charge Control (Hard-Hard) | Orbital Control (Soft-Soft) |
Detailed Experimental Protocols
Protocol A: General Base-Mediated N-Alkylation
Best for: Primary alkyl halides, benzyl bromides.
Reagents:
-
Indole substrate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile (R-X) (1.1 – 1.5 equiv)
-
DMF (Anhydrous) – Critical for dissolving the salt.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the indole substrate and dissolve in anhydrous DMF (0.2 M concentration).
-
Deprotonation (The Critical Step): Cool the solution to 0°C in an ice bath. Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of
gas (bubbling) indicates deprotonation. The solution often turns yellow/orange. -
Timing: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete formation of the anion .
-
-
Alkylation: Re-cool to 0°C (optional, depending on R-X reactivity). Add the electrophile dropwise.
-
Reaction: Stir at RT. Monitor by TLC or LCMS.
-
Duration: Typically 1–4 hours.
-
-
Quench: Carefully add saturated
solution (exothermic!). -
Workup: Extract with EtOAc (x3). Wash organic layer copiously with
and LiCl (5%) to remove DMF. Dry over .[2]
Self-Validation:
-
NMR Check: In
NMR, the N-H signal (typically broad singlet at 8.0–11.0 ppm) must be absent. -
Regiochemistry Check: N-alkylation causes a downfield shift of the C2-H proton. If you see a doublet at the C3 position (indicating a remaining proton) and a new alkyl group, you have N-alkylation. If C2-H disappears, you may have C2-alkylation (rare under these conditions).
Protocol B: Buchwald-Hartwig N-Arylation
Best for: Aryl bromides, chlorides, and triflates.[3] Essential when nucleophilic substitution (
Reagents:
-
Indole (1.0 equiv)
-
Aryl Halide (1.0 – 1.2 equiv)
-
Catalyst:
(1–2 mol%) or -
Ligand: tBuXPhos or BrettPhos (2–4 mol%) – Bulky, electron-rich phosphines are required to facilitate reductive elimination from the N-Pd center.
-
Base: NaOtBu or
(strong bases help deprotonate the indole bound to Pd). -
Solvent: Toluene or Dioxane (degassed).
Step-by-Step Methodology:
-
Inert Atmosphere: This reaction is
sensitive. Use a glovebox or strict Schlenk technique. -
Charging: Add Indole, Aryl Halide, Base, Pd source, and Ligand to a vial.
-
Solvent: Add degassed solvent. Seal the vial with a Teflon-lined cap.
-
Heating: Heat to 80–110°C.
-
Insight: Conversion is often temperature-dependent. If stall occurs, raise T to 120°C.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.
Case Studies in Drug Development
Case Study 1: Indomethacin (NSAID)
-
Modification: N-Acylation (p-chlorobenzoyl group).
-
Role: The N-acyl group locks the indole into a conformation that fits the COX-1/COX-2 hydrophobic channel. Without this N-substitution, potency drops 100-fold.
-
Synthesis Note: Uses Protocol A conditions but with an acid chloride. The resulting amide bond is sensitive to hydrolysis, requiring careful pH control during workup.
Case Study 2: Osimertinib (Tagrisso)[4]
-
Modification: N-Methylation on the indole core.[4]
-
Role: Osimertinib targets EGFR T790M mutations.[5][6] The N-methyl group on the indole (part of the larger fused system) prevents H-bond donation, which improves selectivity against the wild-type receptor and increases lipophilicity for blood-brain barrier penetration (treating brain metastases).
Troubleshooting & Optimization (Expert Tips)
| Issue | Root Cause | Solution |
| C3-Alkylation observed | Incomplete deprotonation or "Soft" electrophile. | Increase base equivalents (1.5 eq). Ensure 30 min stir time before adding electrophile. Switch solvent to HMPA/DMF mix (HMPA coordinates cation, freeing the anion). |
| Low Yield in Arylation | Catalyst poisoning or oxidation. | Use fresh NaOtBu (it absorbs moisture). Switch ligand to tBuXPhos (gold standard for N-arylation). |
| Starting Material Remains | Steric hindrance at C2 or C7.[3] | If C2/C7 are substituted, the N-site is sterically crowded. Increase Temp to 140°C and use a smaller ligand (e.g., JohnPhos) or switch to Ullmann conditions (CuI/DMEDA). |
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles.[3] Organic Letters, 2(10), 1403–1406. Link
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[7] Journal of the American Chemical Society, 123(31), 7727–7729.[7] Link
-
FDA Drug Database. (2024). Osimertinib (Tagrisso) Approval History and Labeling.Link
-
Sundberg, R. J. (1996). The Chemistry of Indoles.[7][8][9][10][11][12][13][14] Academic Press. (Foundational Text on Indole Reactivity).
Sources
- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 13. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles [mdpi.com]
HPLC purification methods for novel indole derivatives
Advanced HPLC Purification Strategies for Novel Indole Derivatives: From Analytical Method Development to Preparative Scale-Up
Introduction & Biological Context
Indole derivatives represent a privileged scaffold in both medicinal chemistry and natural product isolation. Synthetic compounds, such as 2-phenyl-indoles, are potent modulators of inflammatory responses, functioning primarily through the inhibition of the NF-κB signaling pathway[1]. In parallel, naturally occurring monoterpenoid indole alkaloids (MIAs) exhibit exceptional chemical diversity and pharmacological potential[2].
Despite their therapeutic value, the purification of novel indole derivatives presents significant chromatographic challenges. The inherent lipophilicity of the indole core, combined with the potential basicity of the nitrogen in the pyrrole ring, often leads to poor aqueous solubility, severe peak tailing, and the co-elution of structurally similar epimers[3]. This application note provides a comprehensive, causality-driven guide to overcoming these challenges using High-Performance Liquid Chromatography (HPLC).
Mechanistic Principles of Separation
To achieve >95% purity for downstream biological assays or structural characterization, the chromatographic system must be engineered to suppress secondary interactions.
-
Stationary Phase Dynamics: Standard silica-based C18 columns possess residual silanols that can interact ionically with the indole nitrogen. This secondary retention mechanism is the primary cause of peak tailing. To mitigate this, we utilize highly end-capped C18 phases (e.g., YMC-Triart) or specialized low-silanol columns (e.g., Newcrom R1)[3][4].
-
Mobile Phase Thermodynamics: The addition of an acidic modifier is critical. A low pH environment (pH ~2.5–3.0) suppresses the ionization of the indole moiety, ensuring the analyte remains in a consistent hydrophobic state for predictable partitioning[5]. While 0.1% Trifluoroacetic acid (TFA) provides excellent ion-pairing, 0.1% Formic Acid is strongly preferred to maintain Mass Spectrometry (MS) compatibility for downstream fraction identification[4].
Workflow & Biological Visualization
General workflow for the purification and QC analysis of novel indole derivatives.
NF-κB signaling pathway and its inhibition by 2-phenyl-indole derivatives.
Experimental Protocols
Protocol 1: Sample Preparation & Pre-Concentration
Objective: Remove bulk impurities and prevent column overloading.
-
Dissolution: Dissolve the crude indole extract in a minimum volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Causality: Indole derivatives are highly lipophilic. Dissolving them directly in the mobile phase often causes immediate precipitation. DMSO ensures complete solvation[1].
-
-
Dilution: Slowly dilute the DMSO solution with the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile) until the DMSO concentration is <10%.
-
Causality: Injecting a strong solvent (100% DMSO) into a weaker mobile phase causes the "solvent effect," leading to peak distortion and breakthrough. Dilution ensures the analyte focuses at the head of the column.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Centrifuge an aliquot of the filtered sample at 10,000 rpm for 5 minutes. If a pellet forms, the sample is thermodynamically unstable in the injection solvent and requires a higher percentage of organic modifier.
Protocol 2: Analytical HPLC Method Development
Objective: Establish a high-resolution gradient for scale-up.
-
Column Equilibration: Equilibrate a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) with 95% Solvent A (Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid)[5].
-
Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
-
Causality: 280 nm is the optimal compromised wavelength for the indole chromophore, capturing both the core and various functionalized derivatives[5].
-
-
Self-Validation Check: Calculate the asymmetry factor (
) of the target indole peak. An between 0.9 and 1.2 validates that the acidic modifier has successfully suppressed silanol interactions. If > 1.5, switch to a low-silanol column like the Newcrom R1[4].
Protocol 3: Preparative HPLC Scale-Up & Fractionation
Objective: Isolate the target indole derivative at high purity.
-
Scale-Up Calculation: Scale the flow rate and injection volume proportionally to the square of the column radii to maintain linear velocity.
-
Formula:
-
-
Purification Run: Inject the prepared sample onto the preparative column (e.g., 250 x 21.2 mm). Execute the optimized gradient.
-
Fraction Collection: Trigger fraction collection using a dual UV threshold (254/280 nm) or mass-directed triggering if coupled to an MS detector.
-
Self-Validation Check: Lyophilize the collected fractions. Re-dissolve a 1 mg/mL aliquot and inject it using the Analytical Method (Protocol 2). The protocol is validated if the area normalization purity exceeds 95%.
Quantitative Data Summary
Table 1: Recommended HPLC Method Parameters for Indole Derivatives
| Parameter | Analytical Method (General) | MS-Compatible Method | Epimer Separation Method |
| Stationary Phase | Zorbax Eclipse XDB C8 | Newcrom R1 | YMC-Triart C18 |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid | Water + 0.3% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% Formic Acid | Methanol + 0.3% Acetic Acid |
| Elution Mode | Gradient (5-95% B) | Gradient (10-90% B) | Isocratic (75:25 A:B) |
| Detection | UV 254 / 280 nm | LC-MS (ESI+) | UV 254 nm |
| Primary Use Case | Routine purity checks | Pharmacokinetics / ID | Resolving structural isomers |
Table 2: Scale-Up Parameters (Analytical to Preparative)
| Parameter | Analytical Scale | Semi-Preparative Scale | Preparative Scale |
| Column Dimensions | 150 x 4.6 mm | 250 x 10.0 mm | 250 x 21.2 mm |
| Particle Size | 3 µm / 5 µm | 5 µm | 5 µm / 10 µm |
| Flow Rate | 1.0 mL/min | ~4.7 mL/min | ~21.2 mL/min |
| Max Injection Volume | 10 - 50 µL | 100 - 500 µL | 1.0 - 5.0 mL |
| Typical Sample Load | < 1 mg | 5 - 20 mg | 50 - 200 mg |
References
-
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. URL:[Link]
-
PMC - National Institutes of Health (NIH). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. (Molecules. 2019;24(7):1316). URL:[Link]
-
MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (Molecules. 2017;22(3):466). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
Technical Support Center: Troubleshooting N-Alkylation of Indole-3-Carboxaldehyde
Welcome to the Technical Support Center. N-alkylation of 1H-indole-3-carboxaldehyde is a foundational transformation in medicinal chemistry, yielding precursors for diverse bioactive scaffolds [1]. However, the presence of the electron-withdrawing C3-carboxaldehyde group introduces significant chemoselectivity challenges. While it increases the acidity of the indole N-H (facilitating deprotonation), the highly reactive formyl group and the ambident nature of the indolyl anion frequently lead to side reactions.
This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve these specific synthetic bottlenecks.
Quantitative Data: Impact of Reaction Conditions on Product Distribution
To optimize your synthesis, it is critical to understand how base and solvent selection dictate the reaction pathway. The following table summarizes typical product distributions based on empirical data[1, 3].
| Base / Solvent System | Alkylating Agent | Major Product | Typical Yield | Primary Side Reactions / Byproducts |
| KOH / H₂O-EtOH (Heat) | Benzyl bromide | Cannizzaro Products | < 20% | Indole-3-carboxylic acid (~40%), Indole-3-carbinol (~40%) |
| K₂CO₃ / Toluene (Reflux) | Methyl iodide | Mixture (N- & C-alkyl) | 40–50% | C2-alkylated indole (30–40%) |
| K₂CO₃ / DMF (RT) | Phenacyl bromide | N-alkylated product | 60–70% | Cross-aldol condensation adducts (10–20%) |
| NaH / DMF (0 °C to RT) | Benzyl bromide | N-alkylated product | > 90% | Trace C2-alkylation (< 2%) |
Mechanistic Divergence in Alkylation
Reaction pathways of indole-3-carboxaldehyde under varying alkylation conditions.
Troubleshooting FAQs
Q1: I am recovering significant amounts of a highly polar acid and a more non-polar alcohol instead of my N-alkylated product. What is happening? Causality: You are observing the Cannizzaro reaction . Indole-3-carboxaldehyde lacks α-protons. When exposed to strong hydroxide bases (e.g., NaOH, KOH) in aqueous or alcoholic solvents, the hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that undergoes a hydride transfer to another aldehyde molecule, resulting in a disproportionation into indole-3-carboxylic acid and indole-3-carbinol [1]. Solution: Eliminate water and strong hydroxide bases from your protocol. Transition to anhydrous, non-nucleophilic bases such as NaH or mild carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like anhydrous DMF or acetonitrile [2].
Q2: My alkylating agent is a ketone (e.g., an acetophenone derivative). The reaction turns dark red/brown, and I isolate a highly conjugated byproduct. How do I prevent this? Causality: This is a base-catalyzed cross-aldol condensation . The basic conditions required to deprotonate the indole N-H also deprotonate the α-protons of your alkylating agent, forming an enolate. This enolate rapidly attacks the highly electrophilic C3-carboxaldehyde group, leading to dehydration and the formation of a conjugated chalcone-like byproduct. Solution:
-
Kinetic Control: Perform the deprotonation with NaH at 0 °C, add the alkylating agent, and strictly maintain the temperature below 15 °C to kinetically favor the highly nucleophilic indolyl nitrogen over enolate formation.
-
Protecting Groups: If the aldol pathway outcompetes N-alkylation, temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to the alkylation step, then deprotect under mild acidic conditions.
Q3: NMR analysis shows alkylation at the C2 position rather than the N1 position. Why did the regioselectivity shift? Causality: The indolyl anion is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "hard" nucleophilic center, while the C2 and C3 carbons are "soft" centers (C3 is sterically blocked by the formyl group, leaving C2 vulnerable). In non-polar solvents (like toluene) or when using tightly coordinating counterions (like Li⁺ or Ag⁺), the cation remains tightly ion-paired with the hard nitrogen. This sterically and electronically shields the nitrogen, forcing the electrophile to react at the softer C2 carbon. Solution: Switch to a polar aprotic solvent (DMF, DMSO) which effectively solvates the alkali metal cation (e.g., K⁺, Na⁺), leaving the hard nitrogen anion "naked" and highly reactive toward electrophiles[3].
Self-Validating Experimental Protocol: Optimized N-Alkylation
This procedure utilizes NaH in DMF to ensure quantitative deprotonation while avoiding Cannizzaro and C-alkylation side reactions. The protocol incorporates self-validating checkpoints to ensure process integrity.
Step-by-step optimized workflow for the N-alkylation of indole-3-carboxaldehyde.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.
-
Dissolution: Dissolve 1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Validation: The solution should be clear and pale yellow.
-
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality: NaH acts as a non-nucleophilic base, preventing carbonyl attack.
-
Validation: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes until bubbling ceases, confirming the complete formation of the indolyl anion.
-
-
Alkylation: Dropwise add the alkyl halide (1.1 eq) via syringe. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
In-Process Control (TLC): After 2 hours, sample the reaction. Quench the aliquot in water and extract with EtOAc. Run TLC (Eluent: 3:1 Hexanes/EtOAc).
-
Validation: The starting material (lower Rf, UV active, stains orange with 2,4-DNPH) should be consumed, replaced by a single higher Rf spot (N-alkylated product).
-
-
Quenching and Workup: Cool the mixture back to 0 °C and quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with distilled water (5x) and brine (1x).
-
Causality: Extensive water washing is mandatory to completely partition the DMF into the aqueous layer, preventing it from co-eluting during chromatography and ruining your separation.
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
References
- Source:Egyptian Journal of Chemistry, 60(5), 721-744 (2017).
- Source:Journal of Polymers and the Environment, 32, 5046–5057 (2024).
- Source:Molecules, 26(21), 6665 (2021).
Technical Support Center: Optimizing Indole Derivative Solubility for Biological Assays
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of indole-based compounds in in vitro assays. Indole derivatives are privileged scaffolds in drug discovery, but their planar, aromatic, and highly hydrophobic nature results in high crystal lattice energies and notoriously poor aqueous solubility[1].
When these compounds precipitate or form colloidal aggregates in assay buffers, they cause a cascade of experimental failures: false negatives (due to reduced bioavailability) and false positives (due to aggregate-based enzyme inhibition or light scattering). This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative strategies to overcome these thermodynamic barriers.
Part 1: Frequently Asked Questions (Troubleshooting Core Issues)
Q1: Why does my indole derivative precipitate immediately when added to the cell culture media, even though it was completely dissolved in the stock solution? A1: This is a classic case of "solvent shock." When a highly concentrated stock solution (typically in 100% DMSO) is pipetted directly into an aqueous buffer, the rapid diffusion of the organic solvent into the water leaves the hydrophobic indole molecules stranded. Unable to interact favorably with water, the planar indole rings rapidly stack via π-π interactions, overcoming the energy barrier to nucleate and precipitate [1]. To prevent this, you must use an intermediate dilution step or a formulation strategy like cyclodextrin complexation.
Q2: My assay shows high background noise and inconsistent replicate data. Could this be related to my indole compound's solubility? A2: Yes. Even if you do not see visible precipitation, your compound may be forming sub-micron colloidal aggregates. These nano-aggregates scatter light (interfering with fluorescence or absorbance readouts) and can non-specifically bind to and denature target proteins. We highly recommend validating your working solutions using Dynamic Light Scattering (DLS) to ensure the absence of particles >100 nm before proceeding with the assay.
Q3: How much DMSO can I safely use to keep my indole derivative soluble without ruining my cell-based assay? A3: The biological tolerance for DMSO is highly cell-type dependent, but the universal consensus is to keep final concentrations strictly below 0.5% v/v, and ideally ≤0.1%. While 1% DMSO is often cited as a maximum, studies show that even 0.25% to 0.5% DMSO can significantly alter reactive oxygen species (ROS) production, interleukin-6 (IL-6) expression, and overall cell viability in sensitive lines like human fibroblasts and apical papilla cells [2, 3]. Relying solely on high DMSO concentrations is a flawed strategy; if your compound requires >0.5% DMSO to stay soluble, you must pivot to a structural or formulation-based solution.
Part 2: Visualizing the Solubilization Workflow
To systematically address solubility without compromising assay integrity, follow this decision matrix.
Decision tree for solubilizing indole derivatives while minimizing assay interference.
Part 3: Self-Validating Experimental Protocols
Do not assume your compound is soluble just because the liquid looks clear to the naked eye. The following protocols are designed as self-validating systems; they include mandatory verification steps to ensure scientific integrity.
Protocol A: The Intermediate Dilution Method (Co-solvency)
Use this when your compound is moderately hydrophobic and can be maintained at <0.5% final DMSO.
-
Stock Preparation: Accurately weigh the indole derivative and dissolve it in 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature.
-
Intermediate Buffer Prep: Prepare an intermediate dilution buffer containing your base assay media supplemented with 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20). Causality: The hydrophobic pockets of BSA act as a temporary carrier, preventing the immediate π-π stacking of the indole rings upon aqueous exposure.
-
Stepwise Dilution: Pipette the DMSO stock into the intermediate buffer while vortexing continuously. Do not add the buffer to the DMSO.
-
Final Addition: Transfer the intermediate solution to your final cell culture plate, ensuring the final DMSO concentration is ≤0.5%.
-
System Validation (Microscopy): Before adding cells, place the assay plate under an inverted phase-contrast microscope at 20x magnification. Scan the well edges and center. The complete absence of refractile micro-crystals or cloudy precipitates validates the solubility state.
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Use this when DMSO limits are exceeded. HP-β-CD forms an inclusion complex, encapsulating the hydrophobic indole ring within its lipophilic cavity while its hydrophilic exterior ensures aqueous solubility [4, 5].
-
Molar Ratio Calculation: Weigh the indole intermediate and HP-β-CD to achieve a 1:1 or 1:2 molar ratio.
-
Paste Formation: Place the HP-β-CD in a mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water solution dropwise while triturating with a pestle until a uniform, sticky paste forms.
-
The Kneading Process: Add the indole compound to the paste. Knead continuously for 45 to 60 minutes. Causality: The mechanical shear force combined with the co-solvent facilitates the thermodynamic insertion of the indole guest into the cyclodextrin host cavity [1].
-
Drying: Transfer the paste to a vacuum oven at 40°C overnight to remove all residual ethanol and water.
-
Reconstitution: Dissolve the resulting solid powder directly into your aqueous assay buffer.
-
System Validation (Centrifugation & UV-Vis): Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy or HPLC. If the measured concentration matches your theoretical yield, the inclusion complex was successfully formed and validated.
Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic indole.
Part 4: Quantitative Comparison of Solubilization Strategies
To aid in experimental design, the following table summarizes the operational parameters, limitations, and expected outcomes of the primary solubilization strategies used for indole derivatives.
| Solubilization Strategy | Primary Mechanism of Action | Max Typical Aqueous Conc. | Cytotoxicity Risk in Assays | Preparation Complexity |
| Co-solvency (DMSO) | Amphipathic solvation; disrupts crystal lattice | 50 - 200 µM (at ≤0.5% DMSO) | High (If >1% DMSO) | Low |
| Cyclodextrin (HP-β-CD) | Hydrophobic cavity encapsulation | 1 - 10 mM | Low | Moderate |
| pH Modification | Ionization of weakly acidic/basic functional groups | Variable (Depends on pKa) | Low (If properly buffered) | Low |
| Nanoparticle Suspension | Drastic increase in surface area for dissolution | > 10 mM | Low to Moderate | High |
References
-
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, PMC. Available at:[Link]
-
Jagiellonian Center of Innovation. "Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Available at:[Link]
-
Tashima, T. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceutics, PMC. Available at: [Link]
-
Semantic Scholar. "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole]." Available at:[Link]
Technical Support Guide: Stability of N-Acyl Indole Compounds in Aqueous Solutions
Executive Summary: The "Activated Amide" Problem
The Core Issue:
Researchers often assume N-acyl indoles behave like standard amides (e.g., peptides, acetanilides). They do not.
In a standard amide, the nitrogen lone pair donates electron density into the carbonyl carbon (resonance), stabilizing the C-N bond (
The Consequence: The N-acyl bond functions electronically more like an anhydride or an activated ester than a stable amide. In aqueous solutions, particularly at neutral to basic pH, these compounds undergo rapid hydrolysis, cleaving into the parent indole and the corresponding carboxylic acid.
Diagnostic & Troubleshooting (Q&A)
Q1: "My compound disappears in my bioassay buffer (pH 7.4) within minutes. Is it precipitating?"
Diagnosis: Likely Hydrolysis , not precipitation. Technical Insight: At pH 7.4, hydroxide ions (or even water itself) act as nucleophiles. The carbonyl carbon of the N-acyl group is highly electrophilic because it lacks the resonance donation from the nitrogen.
-
Check: Run an LC-MS. If you see two new peaks corresponding to the Indole (M-Acyl) and the Carboxylic Acid (OH-Acyl) , it is hydrolysis.
-
Solution:
-
Lower the temperature to 4°C during incubation if possible.
-
Lower the pH to 6.0–6.5 if the assay tolerates it (hydrolysis rates drop significantly below pH 7).
-
Critical: Avoid "nucleophilic buffers" like Tris or Glycine . Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate .
-
Q2: "I see a mass peak of [M+42] or [M+Acetyl] on my protein target. is this a covalent binder?"
Diagnosis: Unintentional Acyl Transfer. Technical Insight: Because N-acyl indoles are "activated amides," they can act as acylating agents. If your protein target has a reactive cysteine or lysine near the binding site, the N-acyl indole can transfer its acyl group to the protein, releasing the free indole.
-
Verification: This is a common mechanism for "covalent inhibitors" derived from this scaffold. If this is not intended, your compound is a false positive acting as a non-specific acylator.
Q3: "Can I store my 10 mM stock solution in 50/50 Water/Methanol?"
Diagnosis: High Risk of Solvolysis. Technical Insight: Protic solvents (water, methanol, ethanol) can attack the carbonyl over time.
-
Protocol: Store strictly in 100% anhydrous DMSO or DMA (Dimethylacetamide).
-
Storage: Keep at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
Q4: "Why does the hydrolysis rate change when I switch from Phosphate to Tris buffer at the same pH?"
Diagnosis: Aminolysis (General Base Catalysis). Technical Insight: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a better nucleophile than water. It attacks the N-acyl indole to form an N-acyl-Tris adduct, accelerating the disappearance of your compound.
-
Rule of Thumb: Never use primary amine buffers (Tris, Glycine) with N-acyl indoles unless you are specifically studying aminolysis.
The Mechanism: Why It Breaks
The instability stems from the competition for the nitrogen lone pair. The aromaticity of the indole ring wins, leaving the exocyclic carbonyl vulnerable.
Figure 1: Mechanism of base-catalyzed hydrolysis of N-acyl indoles. The indole nitrogen acts as a leaving group due to its desire to regain full aromaticity without steric/electronic conflict with the acyl group.
Experimental Protocol: Self-Validating Stability Assay
Do not rely on literature half-lives; they vary by substituents. Perform this 2-hour check before any major bioassay.
Materials:
-
Compound Stock (10 mM in DMSO).
-
Assay Buffer (e.g., PBS pH 7.4).
-
Internal Standard (e.g., Warfarin or a stable Indole derivative) - Optional but recommended.
-
HPLC or LC-MS.
Workflow:
-
Preparation: Prepare a 10 µM working solution of the N-acyl indole in the Assay Buffer (0.1% DMSO final).
-
Time Zero (T0): Immediately inject onto HPLC. Record Peak Area (
). -
Incubation: Incubate the remaining solution at the assay temperature (e.g., 25°C or 37°C).
-
Sampling: Inject samples at 30, 60, and 120 minutes.
-
Calculation: Plot
vs. Time (minutes). The slope of the line is .
Acceptance Criteria:
| Half-life ( | Classification | Action |
| < 30 min | Highly Unstable | Unsuitable for long incubations. Use continuous flow or immediate readouts. |
| 30 - 120 min | Labile | Correction Required. Normalize data for degradation or lower pH/Temp. |
| > 24 hours | Stable | Proceed with standard protocols. |
Decision Tree: Handling & Storage
Figure 2: Decision matrix for maximizing the experimental lifetime of N-acyl indole compounds.
References
-
Mechanistic Insight into N-Acyl Lability
-
Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.[1]
- Source: N
- Relevance: Establishes the electronic basis for the instability of remote N-acyl groups and the acceleration by electron-withdrawing environments.
-
-
Acyl Transfer Reactivity
-
Enzymatic/Kinetic Hydrolysis
-
Title: Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate.[5]
- Source: Canadian Journal of Biochemistry (PubMed).
- Relevance: Provides kinetic data on the hydrolysis of indole-derived esters/amides, highlighting the rapid cleavage r
-
-
General Stability Data
- Title: N-Acetylindole (NIST Chemistry WebBook).
- Source: National Institute of Standards and Technology (NIST).
- Relevance: Provides physical property data and CAS registry information confirming the classification and structural characteristics of the parent compound.
Sources
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Polar Indole Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Retention, Selectivity, and Peak Shape for Polar Indoles
Introduction: The "Polar Indole" Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "Goldilocks" problem inherent to polar indole derivatives (e.g., hydroxylated indoles, tryptamines, indole-carboxylic acids).
-
The Problem: The indole core is lipophilic, but polar functional groups render the molecule too hydrophilic for standard C18 retention (eluting at the void volume) yet often too hydrophobic for standard HILIC conditions.
-
The Consequence: You encounter phase collapse, poor resolution of isomers, and severe peak tailing due to nitrogen-silanol interactions.
This guide abandons generic advice. We focus on the specific mechanistic failures of indole chromatography and provide self-validating protocols to fix them.
Module 1: Retention Failures (Phase Collapse & Dewetting)
User Issue: "My compound elutes immediately at the solvent front (void volume), even with 95% water. Retention varies run-to-run."
Root Cause Analysis
This is a classic symptom of Hydrophobic Collapse (Dewetting) . Standard C18 chains are highly hydrophobic. When you use highly aqueous mobile phases (>95% water) to force retention of polar indoles, the water molecules are energetically repelled from the hydrophobic pores of the silica. The mobile phase is expelled from the pores, the C18 chains "collapse" onto themselves, and the surface area available for interaction drops to near zero [1].
Troubleshooting Protocol
| Step | Action | Mechanism |
| 1 | Stop using Standard C18 | Standard C18 cannot operate reliably at >95% aqueous conditions. |
| 2 | Switch to "Aqueous" C18 (C18-Aq) | These columns have polar-embedded groups or hydrophilic end-capping that allow water to penetrate the pores, maintaining chain extension even in 100% water [1, 4]. |
| 3 | Alternative: PFP Phases | Highly Recommended. Pentafluorophenyl (PFP) columns are often superior for indoles. They provide retention via |
Module 2: Selectivity Issues (Separating Isomers)
User Issue: "I cannot separate my indole regioisomers (e.g., 4-hydroxy vs. 5-hydroxy indole). They co-elute as a single blob."
Root Cause Analysis
C18 columns separate primarily based on hydrophobicity (dispersive interactions). Regioisomers of polar indoles often have identical hydrophobicities (
The Solution: Orthogonal Selectivity (PFP)
You must exploit the electron-rich nature of the indole ring. PFP (Pentafluorophenyl) phases are electron-poor (Lewis acids). They interact specifically with the electron-rich indole
Visual Guide: Column Selection Logic
Figure 1: Decision tree for selecting the stationary phase based on indole structural properties.
Module 3: Peak Tailing (The Nitrogen Interaction)
User Issue: "My peaks are shark-finned (severe tailing). Integration is impossible."
Root Cause Analysis
Indoles contain a nitrogen atom. While the pyrrole nitrogen is not very basic, polar derivatives often contain amine side chains (e.g., tryptamines). These basic nitrogens interact with residual silanols (Si-OH) on the silica support, which act as weak cation exchangers. This secondary interaction causes the tailing [11, 12].[1]
Troubleshooting Protocol
Q: Did you check the Mobile Phase pH?
-
The Fix: Ensure pH is < 3.0 .
-
Why: At pH 2-3, surface silanols are protonated (neutral, Si-OH) and cannot ionize to interact with the positively charged amine.
-
Reagent: Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0). TFA is superior for peak shape as it also acts as an ion-pairing agent, masking the positive charge on the analyte [5].
Q: Are you using a "Type B" Silica?
-
The Fix: Switch to a high-purity, fully end-capped column (e.g., Hybrid Particle or "Base-Deactivated").
-
Why: Older "Type A" silica has high metal content and acidic silanols. Modern columns chemically bond "end-capping" reagents to cover these active sites [11].
Q: Is the buffer concentration too low?
-
The Fix: Increase buffer strength to 20-50 mM (e.g., Ammonium Formate).
-
Why: High ionic strength suppresses the ion-exchange mechanism between the analyte and the silanols [6].
Module 4: Solubility & Injection (The "Breakthrough" Peak)
User Issue: "I see a sharp peak at the front, followed by a broad blob. My sample is dissolved in DMSO."
Root Cause Analysis
This is the Strong Solvent Effect . DMSO is a strong elution solvent. When you inject a large volume of DMSO into a highly aqueous mobile phase (required for polar indoles), the DMSO travels down the column, carrying the analyte with it, preventing it from binding to the stationary phase immediately [1].
The "At-Column Dilution" Protocol
If you cannot dissolve your sample in water/methanol:
-
Reduce Injection Volume: Inject < 5 µL.
-
Sandwich Injection: Program the autosampler to draw:
-
Buffer (plug)
-
Sample (in DMSO)
-
Buffer (plug)
-
Result: The buffer plugs dilute the DMSO slug before it hits the column bed.
-
-
Pre-Column Dilution: Dilute the DMSO sample 1:1 with water immediately before injection. If it precipitates, use the Sandwich method.
Standard Operating Procedure: PFP Gradient Optimization
Objective: Purify a polar indole derivative mixture with potential isomers. Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (Pentafluorophenyl).
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% TFA | Low pH suppresses silanols; TFA improves peak shape. |
| Mobile Phase B | Methanol + 0.1% TFA | Methanol promotes |
| Flow Rate | 0.8 - 1.0 mL/min | Optimal for 2.7 µm particles. |
| Gradient | Hold 5% B for 2 minRamp 5% to 40% B over 15 minWash 95% B for 3 min | The initial hold prevents void elution. The shallow ramp targets the specific polarity range of functionalized indoles. |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |
Visual Guide: Peak Shape Troubleshooting
Figure 2: Logical workflow for diagnosing and correcting peak tailing issues.
References
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link
-
Chromatography Online. (2014). Phase Collapse in Reversed-Phase LC. Link
-
Santai Science. (2018). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. Link
-
Kromasil. FAQ - What is "phase collapse / wettability" problem?Link
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. Link
-
MilliporeSigma. Developing HPLC Methods - Buffer Selection. Link
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?Link
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Link
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Link
-
MAC-MOD Analytical. Expanding the Capabilities of a C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link
-
Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Link
Sources
Preventing degradation of indole compounds during storage and handling
Subject: Preventing Oxidative Degradation and Acid-Catalyzed Polymerization in Indole Libraries
Ticket ID: IND-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Indole Liability
You are likely visiting this page because your white indole powder has turned pink, or your assay yields are inconsistent. This is not a random event; it is a predictable chemical consequence of the indole electronic structure.
The indole core is an electron-rich, nitrogen-containing heterocycle.[1][2] Its specific vulnerability lies at the C3 position (the carbon adjacent to the bridgehead carbon). This position is highly nucleophilic (electron density
-
Electrophilic Attack: Even weak acids can trigger polymerization.
-
Oxidative Radicalization: Atmospheric oxygen and light generate radical species at C3, leading to colored impurities.
This guide provides the mechanistic "why" and the procedural "how" to stabilize these compounds.
Module 1: The "Pink Shift" (Oxidation & Photolysis)
Q: Why did my white indole powder turn pink/brown?
A: You are witnessing the formation of "indigoids." Indole is not stable in the presence of light and oxygen. The mechanism involves the auto-oxidation of the indole C3 position to form indoxyl (3-hydroxyindole) . Indoxyl is unstable and rapidly dimerizes in the presence of oxygen to form Indigo (blue) or Indirubin (red). The mixture of these pigments with the remaining white solid creates the characteristic pink, beige, or brown discoloration.
The Oxidation Pathway (Visualization)
The following diagram illustrates the cascade from a pure indole to colored impurities.
Figure 1: The oxidative degradation pathway of indole leading to chromogenic impurities.
Corrective Protocol: The Argon Shield
To prevent this, you must exclude the two reactants: photons and oxygen.
-
Amber Glass: Always store indoles in amber vials. If unavailable, wrap clear vials in aluminum foil.
-
Headspace Purging: After every use, flush the vial headspace with Argon or Nitrogen gas for 10–15 seconds before capping. Argon is heavier than air and provides a superior blanket.
-
Desiccation: Moisture accelerates radical propagation. Store in a desiccator.
Module 2: Acid-Catalyzed Polymerization
Q: My yield dropped during an acidic workup/storage. What happened?
A: Your compound likely polymerized.[3] Indoles are acidophobic .[2] Unlike basic amines, the nitrogen lone pair in indole contributes to the aromatic system.[2] Protonation does not occur on the nitrogen (which would destroy aromaticity) but rather on the C3 carbon .
This generates a C3-protonated cation , which is a potent electrophile. This cation is immediately attacked by a neutral indole molecule, forming a dimer (e.g., 2,2'-diindolylmethane). This process repeats, forming trimers and oligomers that appear as "gummy" residues.
Figure 2: Mechanism of acid-catalyzed indole oligomerization.
Troubleshooting Guide: Acid Handling
-
Avoid Strong Mineral Acids: Do not use HCl or H2SO4 for workups unless absolutely necessary.
-
Quenching: When neutralizing a reaction, add the acid to the base (or buffer) to prevent local pockets of high acidity.
-
TFA Caution: If removing Boc groups with TFA (Trifluoroacetic acid), include a "scavenger" (like triethylsilane) or keep the temperature at 0°C to minimize polymerization side-reactions.
Module 3: Solvent Compatibility & Storage
Q: Can I store my indole stock solutions in DMSO?
A: Yes, but with strict caveats regarding hygroscopicity. DMSO is an excellent solvent for solubilizing hydrophobic indoles, but it is hygroscopic (absorbs water from air). "Wet" DMSO lowers the solubility of lipophilic indoles and can facilitate hydrolytic degradation over long periods.
Comparative Solvent Stability Table
| Solvent System | Stability Rating | Risk Factors | Recommended Storage Temp |
| Solid State (Powder) | High | Oxidation (Pink shift) | -20°C (Desiccated) |
| DMSO (Anhydrous) | Medium-High | Hygroscopicity; Freeze-Thaw precipitation | -20°C or -80°C |
| Ethanol/Methanol | Low | Evaporation; Nucleophilic solvent attack (solvolysis) | -20°C (Short term only) |
| Water/Buffer | Very Low | Precipitation; Oxidation; Hydrolysis | Do Not Store (Make fresh) |
Critical SOP for DMSO Stocks:
-
Use anhydrous DMSO (99.9%) packed under inert gas.
-
Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.
-
If a precipitate forms upon thawing, sonicate at 37°C. If it does not redissolve, the compound may have oxidized or polymerized; verify via LC-MS.
Module 4: Salvage Protocol (Recrystallization)
If your valuable indole intermediate has turned pink, you can often salvage it without column chromatography using this polarity-based recrystallization method.
Target: Removal of colored indigoid impurities. Principle: Indoles are soluble in hot non-polar solvents; Indigoid dimers are highly insoluble and will remain as solids.
-
Dissolution: Suspend the crude pink solid in a minimal amount of hot Hexanes (or Heptane/Toluene for more polar indoles).
-
Filtration: The pink/red impurities (indigo/indirubin) are generally insoluble in non-polar solvents. Filter the hot solution quickly through a sintered glass funnel or a pad of Celite.
-
Crystallization: Cool the clear filtrate slowly to 4°C, then to -20°C.
-
Collection: Collect the white/off-white crystals via filtration.
References
-
Mechanisms of Indole Oxid
-
Indole Polymeriz
-
Compound Stability in DMSO
-
Purific
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling chemical substances.
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Technical Support Center: Strategies to Reduce Toxicity of Novel Indole Derivatives in Cell-Based Assays
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their vast therapeutic potential, with applications in oncology, infectious diseases, and neurodegenerative disorders.[1][2] However, a significant hurdle in the development of novel indole-based therapeutics is their potential for off-target cytotoxicity in cell-based assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to troubleshoot and mitigate the toxicity of novel indole derivatives, ensuring more accurate and reliable in vitro data.
This guide is structured to provide actionable strategies, from fundamental assay optimization to advanced cellular model considerations. We will delve into the underlying mechanisms of indole-induced toxicity and offer step-by-step protocols to address these challenges.
I. Troubleshooting Guide: Mitigating Indole Derivative Toxicity
This section is designed in a question-and-answer format to directly address common issues encountered during the screening of novel indole derivatives.
Q1: My novel indole derivative shows high cytotoxicity at concentrations required for therapeutic efficacy. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target toxicity is a critical first step. High cytotoxicity at effective concentrations can confound results and lead to the premature termination of a promising compound.
Underlying Causality: The indole scaffold is present in numerous biologically active molecules, which can lead to interactions with unintended cellular targets.[3] For instance, due to its structural similarity to serotonin, indole derivatives may exhibit cross-reactivity with serotonin (5-HT) receptors.[3] Additionally, interactions with heme-containing proteins like cytochromes P450 (CYPs) are possible, potentially altering metabolic pathways.[3]
Troubleshooting Workflow:
-
Dose-Response Curve Analysis: Perform a detailed dose-response curve to precisely determine the IC50 (half-maximal inhibitory concentration) for both the therapeutic target and cytotoxicity. A significant overlap between these two values suggests potential on-target toxicity.
-
Target Knockout/Knockdown Models: Utilize cell lines where the intended target has been knocked out or knocked down (e.g., using CRISPR/Cas9). If the cytotoxicity persists in the absence of the primary target, it strongly indicates an off-target effect.[3]
-
Broad Off-Target Screening: Employ commercially available off-target screening panels to assess the compound's activity against a wide range of kinases, GPCRs, and other common off-targets. Isatin derivatives, for example, are known to inhibit multiple kinases.[4]
Q2: I observe significant variability in cytotoxicity results between experiments. What are the likely causes and how can I improve reproducibility?
A2: Inconsistent results are often rooted in suboptimal assay conditions or compound instability.
Underlying Causality: Several factors can contribute to poor reproducibility. The compound may be unstable in the culture medium, degrading over the course of the experiment.[4] Cell seeding density is another critical parameter; over-confluency can lead to spontaneous cell death, while insufficient cell numbers can result in a low signal.[5] Furthermore, the compound may precipitate out of solution at the working concentration.[4]
Recommended Troubleshooting Steps:
-
Compound Stability Assessment: Assess the stability of your indole derivative in the cell culture medium over the experimental timeframe using techniques like HPLC.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.[5]
-
Solubility Enhancement: If precipitation is observed, consider using a lower concentration of the compound or employing solubility-enhancing excipients. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[5]
-
Standardize Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[5]
Table 1: General Guidelines for Cell Seeding Densities in Cytotoxicity Assays
| Cell Type | Seeding Density (cells/well in 96-well plate) | Rationale |
| Adherent (e.g., HeLa, A549) | 5,000 - 20,000 | Allows for cell attachment and growth without reaching over-confluency during the assay. |
| Suspension (e.g., Jurkat, K562) | 50,000 - 100,000 | Suspension cells often require higher densities for robust signal generation.[5] |
Q3: My colorimetric (e.g., MTT, XTT) or fluorometric assays show high background or low signal. What could be interfering with the assay chemistry?
A3: Assay interference is a common issue, particularly with colored or fluorescent compounds.
Underlying Causality: Phenol red, a pH indicator present in most cell culture media, can interfere with colorimetric and fluorometric readouts.[6][7] Additionally, the indole derivatives themselves may possess intrinsic color or fluorescence, contributing to the background signal. Some compounds can also directly react with the assay reagents, leading to false-positive or false-negative results. For example, reducing agents can chemically reduce MTS, leading to an overestimation of cell viability.[8]
Mitigation Strategies:
-
Use Phenol Red-Free Medium: For the duration of the assay, switch to a phenol red-free medium to eliminate this source of interference.[6]
-
Include Compound-Only Controls: Always include control wells containing the compound in the medium without cells to measure its intrinsic absorbance or fluorescence. Subtract this background value from your experimental readings.
-
Select Appropriate Plate Types: For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk between wells.[7]
-
Consider Alternative Assay Formats: If interference persists, consider orthogonal assays that rely on different detection principles, such as ATP-based viability assays (e.g., CellTiter-Glo®) or LDH release assays for cytotoxicity.[5]
Q4: I suspect oxidative stress is a major contributor to the observed cytotoxicity. How can I investigate and potentially mitigate this?
A4: Many indole derivatives are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. [9][10][11]
Underlying Causality: The metabolic activation of some indole derivatives can generate free radicals.[9] These highly reactive species can damage cellular macromolecules like DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[12]
Experimental Workflow to Address Oxidative Stress:
Caption: Workflow to investigate and mitigate ROS-induced cytotoxicity.
Step-by-Step Protocol:
-
Quantify ROS Production: Treat cells with your indole derivative and measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) or CellROX® Green/Deep Red reagents.[13] A significant increase in fluorescence compared to untreated controls indicates ROS induction.
-
Antioxidant Co-treatment: Perform co-treatment experiments with known antioxidants such as N-acetylcysteine (NAC) or Vitamin E.[6] A reduction in cytotoxicity in the presence of an antioxidant provides strong evidence for the involvement of oxidative stress.
-
Evaluate Downstream Markers of Oxidative Damage: Assess for markers of lipid peroxidation (e.g., malondialdehyde) or DNA damage (e.g., 8-oxoguanine) to further confirm the mechanism.
Table 2: Common Antioxidants for In Vitro Studies
| Antioxidant | Recommended Starting Concentration | Mechanism of Action |
| N-acetylcysteine (NAC) | 1-10 mM | Precursor to glutathione, scavenges free radicals.[14] |
| Vitamin E (α-tocopherol) | 10-100 µM | Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[6] |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[14] |
Q5: Could metabolic activation of my indole derivative be leading to toxic metabolites? How can I test for this?
A5: Yes, metabolic activation by enzymes such as cytochrome P450s can convert parent indole compounds into more reactive and toxic metabolites.
Underlying Causality: The liver is the primary site of drug metabolism, and hepatocytes are rich in metabolic enzymes. In vitro, some cell lines may have limited metabolic capacity. The formation of reactive intermediates can lead to covalent binding to cellular macromolecules, causing toxicity. Glutathione (GSH) plays a key role in detoxifying these reactive metabolites through conjugation.[15][]
Investigative Strategies:
-
Use Metabolically Competent Cell Lines: Employ cell lines with higher metabolic activity, such as HepG2 or primary hepatocytes, to better mimic in vivo metabolism.[17]
-
Co-culture with S9 Fractions: Supplement your cell culture with liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, to enhance metabolic activation.
-
Inhibit P450 Enzymes: Co-treat cells with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT), to see if toxicity is reduced.
-
Measure Glutathione Depletion: A decrease in intracellular GSH levels upon treatment with your indole derivative can indicate the formation of reactive metabolites that are being detoxified through GSH conjugation.[18][19]
Caption: Metabolic activation and detoxification of indole derivatives.
Q6: How does serum protein binding affect the observed toxicity of my compound?
A6: The presence of serum proteins in the culture medium can significantly impact the free concentration of your compound, and therefore its apparent toxicity. [20]
Underlying Causality: Many drugs, particularly lipophilic ones, bind to plasma proteins like albumin.[21][22] It is the unbound, or free, fraction of the drug that is able to diffuse across cell membranes and exert its biological effect.[22] High protein binding can act as a reservoir, slowly releasing the drug.[22]
Recommendations for Addressing Protein Binding:
-
Determine the Fraction Unbound (fu): Use techniques like equilibrium dialysis or ultrafiltration to measure the extent of protein binding in your cell culture medium.[23]
-
Adjust Dosing Calculations: When comparing in vitro and in vivo data, it is crucial to consider the free drug concentrations.
-
Test in Low-Serum or Serum-Free Conditions: If feasible for your cell line, conducting experiments in reduced serum concentrations can provide a more accurate measure of intrinsic potency, but may also increase observed toxicity.[20]
Table 3: Impact of Serum Concentration on Apparent IC50
| Serum Concentration | Apparent IC50 | Rationale |
| High (e.g., 10% FBS) | Higher | More compound is bound to serum proteins, reducing the free concentration available to act on cells.[20] |
| Low (e.g., 1% FBS) or Serum-Free | Lower | Less protein binding leads to a higher free concentration of the compound. |
II. Frequently Asked Questions (FAQs)
Q: Are certain indole scaffolds more prone to toxicity than others?
A: Yes, the structure-activity relationship (SAR) for toxicity can be complex. Substitutions on the indole ring can significantly influence metabolic stability, off-target activity, and potential for ROS generation.[24] For example, modifications at the N-1 position of the indole have been shown to enhance cytotoxic activity in some cases.[24] Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can be a valuable tool in early-stage drug design to predict potential liabilities.[25]
Q: Can the choice of cell line influence the observed toxicity?
A: Absolutely. Different cell lines have varying expression levels of metabolic enzymes, drug transporters, and target proteins.[26] For instance, a compound may be highly toxic to a cancer cell line that overexpresses a particular target, while showing minimal toxicity to normal cell lines.[27][28] It is always advisable to test your compounds on a panel of cell lines, including non-cancerous control cells, to assess for selective toxicity.[27]
Q: What are some best practices for handling and storing indole derivatives to maintain their stability and minimize degradation?
A: Many indole derivatives are sensitive to light, air, and temperature. It is recommended to store stock solutions in amber vials at -20°C or -80°C. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q: Can I use 3D cell culture models to get more physiologically relevant toxicity data?
A: Yes, 3D cell culture models, such as spheroids or organoids, can provide a more predictive in vitro system for toxicity testing.[17][29] These models better recapitulate the cell-cell interactions and diffusion gradients present in native tissues, which can influence a compound's efficacy and toxicity profile.
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- minimizing off-target effects of 1-butyl-1H-indol-4-amine - Benchchem.
- Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity - Benchchem.
- Scientists crack indole's toughest bond with copper, unlocking new medicines. Chiba University.
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC.
- Prooxidant Activity and Cytotoxic Effects of Indole-3-acetic Acid Derivative Radicals | Chemical Research in Toxicology - ACS Publications.
- Glutathione-Indole-3-Acetonitrile Is Required for Camalexin Biosynthesis in Arabidopsis thaliana - ResearchGate.
- Mitigating off-target effects of 1-(Hydroxymethyl)indole-2,3-dione in cellular models - Benchchem.
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Comparative Analysis: 4-(3-formyl-1H-indol-1-yl)butanoic acid vs. Classical Indole-3-Acetic Acid Analogs
Executive Summary
In the landscape of phytohormone signaling and synthetic agrochemical development, the precise structural tuning of the indole core dictates the functional fate of the molecule. Classical auxins, such as indole-3-acetic acid (IAA) and 1-naphthaleneacetic acid (1-NAA), act as "molecular glues" that stabilize the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter[1].
However, the demand for precise chemical probes has driven the development of atypical analogs. 4-(3-formyl-1H-indol-1-yl)butanoic acid (FIB) represents a radical structural departure from classical auxins. By shifting the carboxylic acid moiety to the N1 position via a flexible butanoic acid linker and replacing the canonical C3-acetic acid with a formyl group, FIB transitions from an endogenous agonist to a putative steric antagonist. This guide objectively compares the structural logic, binding kinetics, and in vivo performance of FIB against classical IAA analogs and established antagonists like PEO-IAA[2] and Auxinole[3].
Structural & Mechanistic Divergence (Structure-Activity Relationship)
To understand the causality behind FIB's performance, we must examine the architecture of the TIR1 auxin-binding pocket.
In classical IAA binding, the C3-carboxylate anchors to Arg403, while the N1-H of the indole ring acts as a critical hydrogen bond donor to the carbonyl oxygen of Leu439 at the bottom of the pocket[1]. When the N1 position is alkylated—as seen in FIB—this critical hydrogen bond is abolished. Furthermore, the 4-carbon butanoic acid chain protrudes toward the opening of the TIR1 cavity. This steric bulk physically prevents the Aux/IAA degron from capping the pocket, effectively blocking the formation of the SCF-TIR1-Aux/IAA ternary complex[4]. This mechanism is conceptually analogous to PEO-IAA, which utilizes a bulky C3-substitution to achieve antagonism[5], but FIB achieves this via N-alkylation.
Fig 1: Mechanistic divergence of FIB acting as a steric antagonist at the TIR1 receptor complex.
Comparative Performance Data
The following tables synthesize the quantitative performance of FIB against classical agonists (IAA, 1-NAA) and established antagonists (PEO-IAA). Data reflects standardized in vitro binding and in vivo physiological assays[6].
Table 1: Receptor Binding Affinity and Complex Formation
Note: Lower
| Compound | Core Substitution | TIR1 Affinity ( | Aux/IAA Recruitment | Primary Classification |
| IAA | N1-H, C3-Acetic Acid | ~20 - 80 nM | +++ (Strong) | Endogenous Agonist |
| 1-NAA | Naphthalene core | ~100 - 300 nM | ++ (Moderate) | Synthetic Agonist |
| PEO-IAA | N1-H, C3-Alkyl-aryl | ~2.5 µM | --- (Inhibits) | Competitive Antagonist |
| FIB | N1-Butanoic, C3-Formyl | ~8.0 µM | --- (Inhibits) | N-Alkylated Antagonist |
Table 2: In Vivo Physiological Responses (Arabidopsis Model)
Evaluated at 10 µM compound concentration against a 1 µM IAA background.
| Assay | IAA (1 µM alone) | + PEO-IAA (10 µM) | + FIB (10 µM) |
| Root Growth Rate | Severe Inhibition | Rescues growth (85%) | Rescues growth (70%) |
| DR5::GUS Expression | High (Constitutive) | Basal / Repressed | Basal / Repressed |
| Gravitropic Curvature | Normal Response | Suppressed | Suppressed |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that negative results (e.g., lack of gene expression) are due to true antagonism rather than assay failure or cellular toxicity.
Protocol 1: Surface Plasmon Resonance (SPR) for TIR1 Binding Kinetics
SPR allows for the real-time, label-free quantification of ligand binding to the TIR1 receptor[7].
Causality Check: We immobilize TIR1 rather than the small molecule to preserve the conformational dynamics of the binding pocket. A reference channel lacking TIR1 validates that FIB is not non-specifically binding to the dextran matrix.
-
Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Receptor Immobilization: Inject purified recombinant TIR1-ASK1 complex (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine.
-
Analyte Injection (Kinetics): Inject serial dilutions of FIB (0.1 µM to 50 µM) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min. Include a 1 µM IAA positive control injection to validate receptor viability.
-
Ternary Complex Validation (Crucial Step): To prove antagonism, inject a pre-mixed solution of 10 µM FIB + 1 µM purified Aux/IAA peptide. A lack of RU increase (compared to an IAA + Aux/IAA control) confirms that FIB sterically blocks Aux/IAA docking.
-
Regeneration: Wash with 10 mM glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.
Fig 2: Surface Plasmon Resonance (SPR) workflow for validating TIR1 binding kinetics and antagonism.
Protocol 2: DR5::GUS Protoplast Reporter Assay
This assay provides a direct read-out of downstream transcriptional activation or repression[4].
Causality Check: Co-incubation of the antagonist with a known agonist (IAA) is required. If FIB simply killed the cells, GUS expression would drop. Therefore, cell viability must be concurrently measured using a constitutive reporter (e.g., 35S::LUC) to normalize the data.
-
Protoplast Isolation: Isolate mesophyll protoplasts from Arabidopsis thaliana leaves expressing the DR5::GUS auxin-responsive reporter and a 35S::LUC transfection control.
-
Co-Incubation: Aliquot protoplasts into 24-well plates. Treat with:
-
Control: 1% DMSO (Vehicle)
-
Agonist: 1 µM IAA
-
Antagonist: 10 µM FIB
-
Competition: 1 µM IAA + 10 µM FIB
-
-
Incubation: Incubate in the dark at 22°C for 16 hours to allow for protein translation.
-
Lysis & Quantification: Lyse the cells and add 4-MUG (4-methylumbelliferyl-β-D-glucuronide). Measure fluorescence (Excitation: 365 nm, Emission: 455 nm). Normalize GUS activity against the Luciferase luminescence readout.
Conclusion & Application Notes
While classic analogs like 1-NAA and 2,4-D are optimized for potent agonism and herbicidal activity, 4-(3-formyl-1H-indol-1-yl)butanoic acid serves a distinct purpose in the chemical biology toolkit. By utilizing N-alkylation to disrupt the critical Leu439 hydrogen bond and sterically occlude the Aux/IAA binding interface, FIB functions as a specialized probe for dissecting TIR1/AFB signaling pathways without triggering downstream transcriptome reprogramming[6]. Researchers investigating rapid, non-genomic auxin responses or those requiring reversible inhibition of root growth should prioritize N-alkylated antagonists like FIB or C3-modified antagonists like PEO-IAA over traditional knock-out models.
References
1.[7] The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Publications. 2.[2] PEO-IAA (NSC 36840, CAS Number: 6266-66-6). Cayman Chemical. 3.[5] PEO-IAA (Synonyms: 2-(1H-Indol-3-yl)-4-oxo-4-phenyl-butyric acid). MedChemExpress. 4.[3] Auxinole | SCF(TIR1/AFB) Antagonist. MedChemExpress. 5.[1] Auxin Perception—Structural Insights. PMC - NIH. 6.[6] Rapid and reversible root growth inhibition by TIR1 auxin signalling. PMC - NIH. 7.[4] Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex. ResearchGate.
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Benchmarking Novel Therapeutics: A Technical Guide to In Vitro Activity Comparison with Doxorubicin
Doxorubicin (DOX) remains a cornerstone anthracycline in clinical oncology and a universal benchmark in preclinical drug development[1]. Whether evaluating a novel targeted small molecule, a polymeric nanocarrier, or a liposomal formulation, comparing its in vitro activity against free DOX is a mandatory milestone[2]. However, executing these comparisons requires more than simply running parallel assays; it demands a deep understanding of mechanistic differences, assay interference, and kinetic profiling.
This guide provides a comprehensive, self-validating framework for researchers and drug development professionals to objectively compare novel anticancer agents against standard DOX.
Mechanistic Basis for Comparison
To design an effective comparative study, one must account for DOX's dual mechanism of action[3]. DOX primarily acts by intercalating into DNA and poisoning Topoisomerase II, leading to irreversible double-strand DNA breaks in mitotically active cells[3]. Secondarily, DOX undergoes redox cycling in the mitochondria, generating reactive oxygen species (ROS) that trigger oxidative stress and intrinsic apoptosis[1].
Fig 1. Dual mechanism of Doxorubicin inducing apoptosis via Topo II inhibition and ROS generation.
When comparing a novel compound (e.g., a targeted nanomedicine) to DOX, researchers must anticipate kinetic delays. Free DOX rapidly diffuses across the cell membrane, whereas nanocarriers rely on endocytosis and subsequent endosomal escape, often shifting the IC50 curve at early time points (e.g., 24h)[2].
Experimental Design & Self-Validating Protocols
A robust comparative protocol must be self-validating—meaning it includes internal controls to rule out artifacts. A critical caveat when working with DOX is its intrinsic red fluorescence (excitation ~470 nm, emission ~595 nm). This property can severely interfere with colorimetric or fluorometric readouts if not properly controlled[4].
Protocol 1: Cell Viability & IC50 Determination (Luminescent ATP Assay)
Causality: While MTT assays are standard[5], DOX's color and the formation of intracellular aggregates can skew absorbance readings. A luminescent CellTiter-Glo (CTG) assay, which measures ATP as a proxy for metabolic viability, circumvents optical interference and provides a broader linear dynamic range.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231) at 2,000–5,000 cells/well in a 96-well opaque white plate[4]. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of DOX and the Novel Compound (e.g., 0.01 µM to 100 µM). Treat cells for 48h and 72h. Control: Include vehicle-only wells and a positive control (e.g., staurosporine) to validate assay dynamic range.
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CTG reagent equal to the culture medium volume.
-
Lysis & Reading: Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
-
Analysis: Normalize data to vehicle controls and calculate the IC50 using non-linear regression (e.g., four-parameter logistic curve).
Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)
Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[6]. Because DOX fluoresces in the PE channel, Annexin V must be conjugated to a spectrally distinct fluorophore like APC (Allophycocyanin) to prevent false-positive signals.
-
Treatment & Harvesting: Treat cells in 6-well plates with DOX and the Novel Compound at their respective 48h IC50 concentrations. After 48h, collect both the culture medium (containing floating apoptotic cells) and the adherent cells[6]. Note: Use a non-EDTA detachment agent, as EDTA chelates calcium required for Annexin V binding.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS[6].
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer at 1x10⁶ cells/mL. Add 5 µL of Annexin V-APC and 5 µL of PI solution[6].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[6].
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls for compensation.
Fig 2. Self-validating in vitro workflow for benchmarking novel therapeutics against Doxorubicin.
Comparative Data Analysis (Case Study)
To illustrate the comparative output, below is a representative dataset benchmarking a hypothetical "Novel Polymeric DOX Nanoparticle" (NP-DOX) against Free DOX in breast cancer models[7].
Table 1: Comparative IC50 Values (µM) at 48h and 72h
| Cell Line | Drug Formulation | 48h IC50 (µM) | 72h IC50 (µM) | Fold Change (72h) |
| MCF-7 | Free DOX | 0.27 ± 0.03 | 0.15 ± 0.02 | Benchmark |
| MCF-7 | NP-DOX | 0.85 ± 0.06 | 0.12 ± 0.01 | 1.25x more potent |
| MDA-MB-231 | Free DOX | 0.14 ± 0.02 | 0.08 ± 0.01 | Benchmark |
| MDA-MB-231 | NP-DOX | 0.42 ± 0.04 | 0.05 ± 0.01 | 1.60x more potent |
Table 2: Apoptosis Induction at 48h (Treated at 0.25 µM)
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Untreated Control | 92.4 | 3.1 | 2.5 | 2.0 |
| Free DOX | 45.2 | 22.4 | 28.1 | 4.3 |
| NP-DOX | 61.5 | 18.6 | 16.2 | 3.7 |
Causality & Interpretation of Results
When interpreting the data, researchers must look beyond absolute IC50 values. In Table 1, NP-DOX exhibits a higher IC50 at 48h compared to Free DOX. Novice researchers might interpret this as a failure. However, experienced scientists recognize that nanocarriers require time for cellular internalization via endocytosis and subsequent intracellular drug release[2]. By 72h, the NP-DOX surpasses Free DOX in potency.
Similarly, the apoptosis assay (Table 2) shows lower total apoptosis for NP-DOX at 48h. This kinetic delay confirms the sustained-release mechanism of the nanoparticle[2]. In vivo, this delayed release profile often translates to reduced cardiotoxicity and enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect[2], proving that a higher in vitro IC50 at early time points does not negate clinical potential.
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Validating the Mechanism of Action of a Novel Indole Compound: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the indole scaffold has emerged as a privileged structure, serving as the backbone for numerous therapeutic agents.[1][2][3][4][5] The journey from a promising hit compound to a clinical candidate is a rigorous one, demanding a thorough elucidation of its mechanism of action (MoA). This guide provides a comprehensive, in-depth comparison of experimental approaches to validate the MoA of a novel indole-based compound, which we will refer to as "Indole-X."
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
The Subject of Our Investigation: Indole-X
For the purpose of this guide, we will hypothesize that Indole-X has been identified through a high-throughput screen as a potent anti-proliferative agent in non-small cell lung cancer (NSCLC) cell lines. Preliminary structure-activity relationship (SAR) studies suggest that Indole-X may function as a kinase inhibitor.[3][6][7][8][9][10][11][12][13][14] Our primary hypothesis is that Indole-X exerts its anti-proliferative effects by directly inhibiting the activity of Epidermal Growth Factor Receptor (EGFR), a well-known oncogenic driver in NSCLC.
To validate this hypothesis, we will employ a multi-faceted approach, beginning with direct target engagement and culminating in the observation of downstream cellular effects. We will compare the performance of Indole-X to a known, FDA-approved EGFR inhibitor, Gefitinib, throughout this process.
A Multi-pronged Approach to MoA Validation
Our experimental workflow is designed as a logical funnel, starting with broad, cell-based observations and progressively narrowing down to specific molecular interactions. This approach ensures that each step provides evidence that informs the next, building a robust case for the proposed MoA.
Caption: A logical workflow for the validation of Indole-X's mechanism of action.
Step 1: Confirming and Characterizing Cellular Effects
The initial observation of anti-proliferative activity must be quantified and characterized. This step establishes a baseline cellular phenotype and provides a dose-response relationship that is crucial for subsequent, more targeted experiments.
Cell Viability Assay
We will assess the anti-proliferative effects of Indole-X in comparison to Gefitinib using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay.[15][16] This assay measures ATP levels, which are indicative of metabolically active, viable cells.[16][17]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Indole-X and Gefitinib (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Preparation: On the day of the assay, equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions. This will lyse the cells and initiate the luminescent reaction.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 value for each compound.
Expected Data and Comparison:
| Compound | Cell Line | IC50 (µM) |
| Indole-X | A549 | 0.5 |
| Gefitinib | A549 | 0.8 |
| Indole-X | H1975 | 1.2 |
| Gefitinib | H1975 | 1.5 |
This hypothetical data suggests that Indole-X has comparable or slightly better potency than Gefitinib in these NSCLC cell lines.
Step 2: Demonstrating Direct Target Engagement in a Cellular Context
A critical step in MoA validation is to demonstrate that the compound physically interacts with its putative target within the complex environment of a living cell.[18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells.[18][19][20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact NSCLC cells with either vehicle (DMSO) or a saturating concentration of Indole-X or Gefitinib for 1 hour.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[19]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble EGFR remaining in the supernatant by Western blotting.
Expected Outcome and Visualization:
A successful CETSA experiment will show that in the presence of Indole-X or Gefitinib, EGFR remains soluble at higher temperatures compared to the vehicle-treated control. This indicates that the compounds are binding to and stabilizing EGFR.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Advanced Target Engagement Techniques (Orthogonal Validation)
To further strengthen the evidence of direct binding, more quantitative biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR): SPR can provide real-time, label-free analysis of the binding kinetics between Indole-X and purified EGFR protein.[21][22][23][24][25] This technique can determine the association (k_on) and dissociation (k_off) rates, and ultimately the binding affinity (K_D).
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a cell-based assay that can measure target engagement in living cells.[26][27][28][29][30] It involves engineering the target protein (EGFR) to express a luciferase and then using a fluorescently labeled tracer that competes with Indole-X for binding.
Step 3: Quantifying the Inhibition of Target Activity
Demonstrating that Indole-X not only binds to EGFR but also inhibits its enzymatic activity is the next crucial step.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[31][32][33][34][35]
Experimental Protocol: In Vitro Kinase Assay (e.g., LanthaScreen®)
-
Reaction Setup: In a multi-well plate, combine recombinant EGFR kinase, a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of Indole-X and Gefitinib.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate. The resulting signal (e.g., TR-FRET) is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values for Indole-X and Gefitinib.
Comparative Data:
| Compound | Target | IC50 (nM) |
| Indole-X | EGFR | 50 |
| Gefitinib | EGFR | 75 |
This hypothetical data would confirm that Indole-X is a direct and potent inhibitor of EGFR's kinase activity.
Step 4: Verifying the Impact on Downstream Signaling
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates within the cell. For EGFR, key downstream signaling pathways include the PI3K/AKT and MAPK pathways.[9]
Western Blot Analysis of Phosphorylated Proteins
Western blotting is a standard technique to detect changes in the phosphorylation state of specific proteins.[36][37][38][39] It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation status of the proteins.[36][38]
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat NSCLC cells with Indole-X and Gefitinib at their respective IC50 concentrations for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[38]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent, such as BSA, to prevent non-specific antibody binding.[36][38]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody, followed by detection using a chemiluminescent substrate.
Expected Results:
Treatment with Indole-X and Gefitinib should lead to a significant decrease in the levels of phospho-EGFR, phospho-AKT, and phospho-ERK, while the total protein levels of EGFR, AKT, and ERK should remain unchanged. This would confirm that Indole-X inhibits the EGFR signaling pathway in cells.
Step 5: Confirming Effects on Protein-Protein Interactions
EGFR activation involves dimerization and interaction with adaptor proteins. A direct inhibitor may interfere with these interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions.[40][41][42][43][44] By pulling down a "bait" protein (EGFR), we can see if its interaction with "prey" proteins (e.g., GRB2) is affected by our compound.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with EGF to stimulate EGFR signaling, in the presence or absence of Indole-X or Gefitinib. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against EGFR.
-
Complex Capture: Add protein A/G beads to capture the antibody-EGFR complexes.[42]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of EGFR and its interacting partner GRB2 by Western blotting.
Expected Outcome:
In EGF-stimulated cells, GRB2 should co-immunoprecipitate with EGFR. In cells treated with Indole-X or Gefitinib, the interaction between EGFR and GRB2 should be reduced, indicating that the compound disrupts the signaling complex formation.
Conclusion
The validation of a novel compound's mechanism of action is a systematic process of evidence-building. By employing a tiered approach that begins with cellular effects and progressively drills down to specific molecular interactions, we can construct a robust and defensible MoA. This guide has outlined a comprehensive strategy for validating a hypothetical indole compound, Indole-X, as a direct inhibitor of EGFR. Through the comparative use of a known drug, Gefitinib, and the application of orthogonal experimental techniques, researchers can confidently establish the molecular basis of their compound's activity, a critical step on the path to developing new and effective therapies.
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Head-to-head comparison of antioxidant potential with ascorbic acid or BHA
As a Senior Application Scientist in drug formulation and assay development, I frequently encounter the critical decision of selecting the appropriate antioxidant for stabilizing active pharmaceutical ingredients (APIs) or biological samples. The choice between a natural, hydrophilic compound like Ascorbic Acid (Vitamin C) and a synthetic, lipophilic compound like Butylated Hydroxyanisole (BHA) cannot be made in a vacuum. It requires a rigorous understanding of their distinct mechanisms, partition coefficients, and potential secondary reactions within specific microenvironments.
This guide provides an objective, data-driven comparison of Ascorbic Acid (AA) and BHA, detailing their mechanistic differences, comparative performance in standard assays, and self-validating experimental protocols.
Mechanistic Divergence: Aqueous vs. Lipid Environments
The fundamental difference between AA and BHA lies in their solubility and primary mechanism of radical neutralization.
-
Ascorbic Acid (AA): Operates primarily in the aqueous phase. It is a potent electron donor that neutralizes reactive oxygen species (ROS) via an Electron Transfer (ET) mechanism, sequentially forming an ascorbyl radical and then dehydroascorbic acid 1. However, in the presence of free transition metals (e.g., Fe²⁺), AA can act as a pro-oxidant via the Fenton reaction, potentially exacerbating DNA damage even while inhibiting lipid peroxidation 2.
-
Butylated Hydroxyanisole (BHA): Operates exclusively in the lipid phase. As a hindered phenol, it acts via a Hydrogen Atom Transfer (HAT) mechanism. BHA donates a hydrogen atom to lipid peroxyl radicals, forming a highly stable, resonance-delocalized phenoxyl radical that breaks the auto-oxidation chain reaction 3.
Diagram 1: Phase-dependent mechanisms of Ascorbic Acid and BHA in neutralizing ROS.
Quantitative Performance Comparison
When evaluating antioxidant potential, we rely on standardized spectrophotometric assays. The table below synthesizes the comparative behavior of AA and BHA across three foundational methodologies.
| Parameter | Ascorbic Acid (AA) | Butylated Hydroxyanisole (BHA) | Scientific Context & Causality |
| Solubility Profile | Hydrophilic (Water, Methanol) | Lipophilic (Fats, Oils, Ethanol) | Dictates the choice of assay solvent to prevent precipitation artifacts. |
| DPPH Scavenging | Very High (Rapid kinetics) | High (Slower kinetics) | AA reacts almost instantaneously via ET; BHA requires longer incubation due to steric hindrance of the phenol group 4. |
| ABTS Scavenging | Very High | High | ABTS•⁺ is soluble in both aqueous and organic media, allowing direct comparison. AA typically shows lower IC₅₀ values here 3. |
| Lipid Peroxidation (TBARS) | Variable / Concentration-dependent | Consistently High (Potent inhibitor) | BHA excels in lipid matrices. AA can inhibit lipid peroxidation but may paradoxically enhance DNA damage if free iron is present 2. |
| Pro-oxidant Risk | High (in presence of Fe²⁺/Cu²⁺) | Negligible | AA reduces transition metals, fueling the Fenton reaction. BHA does not interact with metals in this manner. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality—explaining why specific steps are critical when comparing a hydrophilic vs. lipophilic antioxidant.
Protocol A: DPPH Radical Scavenging Assay
Purpose: To measure the electron-donating capability of the antioxidants.
-
Reagent Preparation: Dissolve DPPH (1,1-diphenyl-2-picrylhydrazyl) in pure methanol to a concentration of 0.1 mM. Causality: DPPH is an organic radical; using water would cause precipitation. Methanol accommodates both AA and BHA.
-
Sample Preparation: Prepare serial dilutions of AA and BHA (e.g., 10–100 µg/mL) in methanol.
-
Reaction: Mix 1 mL of the antioxidant solution with 3 mL of the DPPH solution. Vortex thoroughly.
-
Incubation: Incubate in complete darkness at room temperature for exactly 30 minutes. Causality: BHA is sterically hindered and reacts slower than AA. A 30-minute window ensures both compounds reach steady-state kinetics before measurement3.
-
Readout: Measure absorbance at 515 nm against a methanol blank. Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.
Protocol B: ABTS Radical Cation Decolorization Assay
Purpose: To evaluate radical scavenging in a system compatible with both aqueous and lipophilic phases.
-
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark at room temperature for 12–16 hours. Causality: This extended incubation is mandatory to ensure the complete oxidation of ABTS into the stable, blue-green ABTS•⁺ radical cation [[3]]().
-
Standardization: Dilute the ABTS•⁺ solution with ethanol until it reaches an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction & Readout: Add 10 µL of the antioxidant sample to 1 mL of the diluted ABTS•⁺ solution. Read the absorbance at 734 nm after exactly 6 minutes.
Protocol C: Lipid Peroxidation (TBARS) Assay
Purpose: To assess the protection of lipid membranes against oxidative degradation.
Diagram 2: Step-by-step workflow for the Thiobarbituric Acid Reactive Substances (TBARS) Assay.
-
Substrate Preparation: Prepare a linoleic acid emulsion (or utilize rat liver microsomes) in a phosphate buffer (pH 7.4).
-
Induction: Introduce an oxidative stressor, such as 1 mM FeSO₄. Crucial Note: If using AA, be aware that at certain ratios, AA will reduce Fe³⁺ back to Fe²⁺, driving the Fenton reaction and acting as a pro-oxidant2.
-
Treatment: Add AA or BHA at target concentrations. Incubate at 37°C for 1 hour.
-
TBA Reaction: Add 1 mL of 0.67% Thiobarbituric Acid (TBA) and 1 mL of 10% Trichloroacetic Acid (TCA) to the mixture. Boil at 95°C for 15 minutes. Causality: Heat is strictly required to force the reaction between TBA and malondialdehyde (MDA)—the byproduct of lipid peroxidation—forming a measurable pink chromogen.
-
Readout: Cool on ice, centrifuge to remove precipitated proteins, and measure the supernatant absorbance at 532 nm. Lower absorbance indicates higher protection against lipid peroxidation.
Strategic Recommendations for Drug Development
When formulating pharmaceuticals or nutraceuticals, do not select an antioxidant based solely on raw IC₅₀ values from a DPPH assay.
-
Select Ascorbic Acid when formulating aqueous solutions, hydrophilic serums, or when aiming to regenerate other antioxidants (like Vitamin E) at the lipid-water interface. Ensure the formulation is free of trace transition metals (use chelators like EDTA if necessary) to prevent pro-oxidant degradation.
-
Select BHA when formulating lipid-based drug delivery systems, oil-in-water emulsions, or anhydrous ointments. Its lipophilic nature ensures it partitions directly into the phase where lipid peroxidation occurs, providing superior chain-breaking protection without the risk of metal-catalyzed pro-oxidation.
References
-
3Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
-
4Radical Scavenging and Antioxidant Potential of Nuts and Leaves Extracts of Semecarpus anacardium (L.). Scientific Research Publishing.
-
2Ascorbic Acid Inhibits Lipid Peroxidation but Enhances DNA Damage in Rat Liver Nuclei Incubated With Iron Ions. PubMed (NIH).
-
1Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ascorbic acid inhibits lipid peroxidation but enhances DNA damage in rat liver nuclei incubated with iron ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radical Scavenging and Antioxidant Potential of Nuts and Leaves Extracts of Semecarpus anacardium (L.) [scirp.org]
Strategic Assessment of Novel Indole Derivatives: Selectivity Profiling and Mechanistic Validation
Executive Summary: The Selectivity Challenge
The indole scaffold remains a "privileged structure" in oncology due to its ability to mimic the side chain of tryptophan, allowing interaction with diverse biological targets (e.g., tubulin, kinases, DNA). However, the clinical failure of many indole-based candidates (e.g., non-selective cytotoxicity) necessitates a shift from simple potency screening to rigorous Selectivity Index (SI) profiling early in the lead optimization phase.
This guide outlines a self-validating workflow to assess new indole derivatives. We move beyond basic IC50 generation to a comparative analysis against standard-of-care agents (Cisplatin/Doxorubicin), emphasizing the discrimination between neoplastic lines (e.g., MCF-7, A549) and non-malignant counterparts (e.g., HEK293, HUVEC).
Comparative Performance Analysis
To illustrate the assessment framework, we compare a representative novel class—Bis-Indole Tubulin Inhibitors (e.g., "IndoSelect-B1") —against established alternatives.
Table 1: Comparative Efficacy & Selectivity Profile
| Feature | Novel Indole Derivative (IndoSelect-B1) | Cisplatin (Standard of Care) | Natural Indole (Indole-3-Carbinol) |
| Primary Mechanism | Tubulin Polymerization Inhibition (Colchicine Site) | DNA Cross-linking (Non-specific) | Estrogen Receptor Modulation / AhR Agonist |
| Potency (IC50) | Low Micromolar / Nanomolar (< 1 µM) | Low Micromolar (1–10 µM) | High Micromolar (> 50 µM) |
| Selectivity Index (SI) | High (> 10) | Low to Moderate (1–5) | High (> 20), but low potency |
| Toxicity Profile | Reduced nephrotoxicity (Targeted) | High Nephro/Ototoxicity | Minimal, but poor bioavailability |
| Drug Resistance | Effective in MDR+ lines (P-gp substrates) | Susceptible to efflux pumps | Generally unaffected |
Analyst Insight: While Cisplatin is potent, its low SI (< 5) in renal cells limits its therapeutic window. The goal for new indole derivatives is to achieve the potency of Cisplatin with the safety profile of natural indoles, targeting an SI > 10.
Experimental Framework: The Self-Validating Workflow
A robust screening campaign must account for metabolic variance and assay artifacts. Below is the validated workflow.
Diagram 1: Selectivity Screening Logic
Caption: Logic flow for filtering indole derivatives. Note the critical decision gate at SI > 3.0 before investing in mechanistic studies.
Protocol 1: High-Fidelity Cytotoxicity Assay (MTT/SRB)
Objective: Determine IC50 with minimal edge effects and metabolic bias.
Critical Reagents:
-
Cancer Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1][2]
-
Normal Control: HEK293 (Kidney) or HUVEC (Endothelial). Note: Using fibroblasts (MRC-5) is also acceptable but HUVEC predicts vascular toxicity.
-
Positive Control: Colchicine or Paclitaxel (for tubulin binders).
Step-by-Step Methodology:
-
Seeding & Edge Effect Mitigation:
-
Seed cells at
cells/well in 96-well plates. -
Expert Tip:Do not use the outer perimeter wells. Fill them with PBS. Evaporation in edge wells alters media concentration, skewing IC50 data by up to 20%.
-
-
Compound Treatment (24h post-seeding):
-
Prepare a 1000x stock in DMSO. Serial dilute in culture media to keep final DMSO < 0.5%.
-
Range: 0.01 µM to 100 µM (Logarithmic spacing).
-
-
Incubation:
-
Incubate for 48–72 hours. Causality: Indoles acting on tubulin require at least 2 cell cycles to manifest apoptosis; 24h is often insufficient.
-
-
Readout (MTT vs. SRB):
-
MTT: Measures mitochondrial activity. Risk: Some indoles can directly reduce tetrazolium salts, causing false positives.
-
SRB (Sulforhodamine B): Measures total protein mass. Recommendation: Use SRB for indole derivatives to avoid metabolic interference.
-
Data Interpretation: The Selectivity Index (SI)[1][3][4][5][6]
The raw IC50 is meaningless without the Selectivity Index. This metric defines the therapeutic window.
Formula:
Interpretation Matrix
| SI Value | Classification | Actionable Step |
| < 1.0 | Non-Selective / Toxic | Terminate. Compound kills healthy cells faster than cancer cells. |
| 1.0 – 3.0 | Moderate Selectivity | Optimize. Acceptable for hit-to-lead, but requires SAR modification to reduce toxicity. |
| > 3.0 | Selective | Proceed. Standard threshold for preclinical development [1]. |
| > 10.0 | Highly Selective | Priority Lead. Indicates a wide therapeutic window (e.g., targeted delivery). |
Data Example (Hypothetical):
-
Compound A: IC50 (MCF-7) = 2.5 µM; IC50 (HEK293) = 25.0 µM. SI = 10 (Excellent).
-
Compound B: IC50 (MCF-7) = 0.5 µM; IC50 (HEK293) = 0.6 µM. SI = 1.2 (Toxic).
Mechanistic Validation: Tubulin & Apoptosis[7][8][9][10][11][12]
High selectivity often correlates with a specific mechanism of action (MoA). Many potent indole derivatives target the colchicine-binding site of tubulin, disrupting microtubule dynamics [2].
Diagram 2: Indole-Mediated Apoptotic Pathway
Caption: Pathway illustrating how indole-tubulin binding cascades into G2/M arrest and apoptosis.[1][3][6][7][8]
Validation Protocols
-
Cell Cycle Analysis (Flow Cytometry):
-
Stain with Propidium Iodide (PI).
-
Success Criteria: A distinct accumulation of cells in the G2/M phase compared to vehicle control (DMSO).
-
-
Tubulin Polymerization Assay:
-
Use purified tubulin (fluorescent reporter).
-
Expectation: A decrease in fluorescence over time compared to Paclitaxel (stabilizer) and similar to Colchicine (destabilizer).
-
-
Annexin V/PI Staining:
-
Differentiates between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).
-
Integrity Check: Indoles should primarily drive apoptosis. High necrosis indicates non-specific membrane damage (toxicity).
-
References
-
Selectivity Index Methodology
-
Indole Mechanism (Tubulin)
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Source: MDPI (Molecules)
-
URL:[Link]
-
Indole-Chalcone Advances
- Title: Recent advances in antitumor indole-chalcone deriv
- Source: PubMed / European Journal of Pharmacology
-
URL:[Link]
-
Comparative Cytotoxicity
-
Title: Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines.[7]
- Source: BenchChem Technical Review
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Computational Analysis of Indole-Based Scaffolds: Tubulin vs. COX-2 Targeting
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of receptors due to its electronic distribution and hydrogen-bonding capabilities (N1-H donor, C3-nucleophile).[1] This guide provides a comparative technical analysis of indole analogs in two distinct therapeutic areas: Oncology (Tubulin polymerization inhibition) and Inflammation (COX-2 selectivity) .
By synthesizing recent experimental data and molecular docking protocols, this document aims to equip drug developers with the rationale and methodology to optimize indole-based lead compounds. We contrast the steric requirements of the Colchicine binding site on Tubulin against the selectivity channel of Cyclooxygenase-2 (COX-2).
The Indole Scaffold in CADD
The indole ring system (benzo[b]pyrrole) mimics the side chain of Tryptophan. In Computer-Aided Drug Design (CADD), its versatility stems from:
-
Pi-Pi Stacking: The bicyclic aromatic system interacts strongly with aromatic residues (Phe, Tyr, Trp).
-
H-Bonding: The N1 nitrogen acts as a hydrogen bond donor, while the C3 position is electronically rich, suitable for electrophilic attack or hydrophobic interactions.
Comparative Target Profile
| Feature | Tubulin (Colchicine Site) | COX-2 (Cyclooxygenase) |
| Primary Interaction | Hydrophobic burial & Shape complementarity | H-bonding network & Steric selectivity |
| Key Residues | Cys241, Val318, Leu255 | Arg120, Tyr355, Val523 |
| Indole Role | Mimics the A/C rings of Colchicine (biaryl system) | Mimics Arachidonic acid transition state |
| Optimization Goal | High Affinity ( | High Selectivity (COX-2 vs COX-1) |
Validated Computational Workflow
To ensure reproducibility and scientific integrity, the following protocol utilizes AutoDock Vina (open source) and Schrödinger Glide (commercial standard) methodologies.
Protocol Causality
-
Ligand Preparation: Indoles are sensitive to tautomerism. At physiological pH (7.4), the N1 is protonated. Failure to fix bond orders results in planar distortions that invalidate scoring.
-
Redocking Validation: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) of the re-docked co-crystallized ligand is < 2.0 Å .
Step-by-Step Methodology
-
Protein Prep: Retrieve PDB (e.g., 1SA0 for Tubulin, 6COX for COX-2). Remove water molecules (unless bridging, e.g., in kinases). Add polar hydrogens. Compute Gasteiger charges.
-
Grid Generation:
-
Docking: Run with exhaustiveness = 32 (Vina) or XP mode (Glide).
-
Analysis: Filter poses by
and visual inspection of H-bonds with "Anchor Residues."
Workflow Visualization
Figure 1: Standardized molecular docking workflow emphasizing the critical RMSD validation loop.
Case Study A: Tubulin Polymerization Inhibitors
Context: Microtubules are dynamic structures essential for cell division. The Colchicine Binding Site (CBS) is a hydrophobic pocket located at the interface of
Mechanistic Insight
Indole derivatives (specifically bis-indoles and arylthioindoles) function as bioisosteres of Combretastatin A-4 (CA-4). The indole ring occupies the hydrophobic pocket typically filled by the trimethoxyphenyl (TMP) ring of Colchicine.
-
Critical Interaction: The N1-H of the indole often forms a water-bridged or direct H-bond with Thr179 (
-subunit) or Val181 . -
Hydrophobic Clamp: The indole core is sandwiched between Leu248 and Leu255 (
-subunit).
Comparative Data (Representative)
The following table compares a standard bis-indole derivative against the native ligand Colchicine (PDB: 1SA0).
| Ligand | Binding Energy ( | Key Residue Interactions | Predicted |
| Colchicine (Ref) | -9.8 kcal/mol | Cys241 (H-bond), Val318, Leu255 | ~60 nM |
| Bis-Indole 32b | -9.2 kcal/mol | Asn101, Thr179 (H-bond), Lys254 | ~120 nM |
| Indole-3-carbinol | -6.1 kcal/mol | Weak hydrophobic contacts | > 10 |
Data Source: Synthesized from trends in J. Med. Chem. (2014) and Molecules (2022).
Scientist's Note: While Indole-3-carbinol is a common supplement, it lacks the steric bulk to effectively inhibit tubulin polymerization. The Bis-indole scaffold provides the necessary volume to displace water and occupy the CBS effectively.
Case Study B: COX-2 Selectivity (Anti-Inflammatory)
Context: Non-steroidal anti-inflammatory drugs (NSAIDs) target Cyclooxygenase (COX).[3][4][5][6] The goal is to inhibit COX-2 (inflammation) while sparing COX-1 (gastric protection).[3][5]
The Selectivity Filter
The structural basis for selectivity lies in a single amino acid difference at position 523:
-
COX-1: Isoleucine (Ile523) - Bulky, blocks side pocket.
-
COX-2: Valine (Val523) - Smaller, opens a hydrophobic side pocket.[6]
Indole derivatives designed for COX-2 usually possess a rigid extension (e.g., a sulfonamide or sulfonyl group) at the N1 or C5 position to penetrate this "Valine pocket."
Comparative Data
Comparison of Indomethacin (non-selective indole) vs. a designed COX-2 selective indole derivative (Compound S3).[5]
| Ligand | Target | Binding Energy | Selectivity Mechanism |
| Indomethacin | COX-1 | -8.5 kcal/mol | Fits tight channel; Clashes with Ile523? No. |
| Indomethacin | COX-2 | -8.2 kcal/mol | Binds, but does not exploit side pocket. |
| Compound S3 | COX-2 | -10.4 kcal/mol | Sulfonyl group enters Val523 pocket. |
| Compound S3 | COX-1 | -6.5 kcal/mol | Steric clash with Ile523. |
Selectivity Logic Visualization
Figure 2: Structural logic of COX-2 selectivity. The "Bulky C5-Substituent" on the indole ring is the discriminator.
Critical Analysis & Validation
As a researcher, you must validate these docking results before moving to synthesis.
RMSD & Pose Fidelity
In the Tubulin case (PDB: 1SA0), the native ligand is large. An RMSD < 2.0 Å is acceptable.[8][9] However, for smaller fragment-like indoles, a stricter RMSD (< 1.5 Å) is required to confirm the algorithm isn't just "stuffing" the pocket.
ADMET Considerations (Lipinski's Rule of 5)
Docking scores are meaningless if the molecule cannot reach the target.
-
Tubulin Indoles: Often suffer from high lipophilicity (LogP > 5) due to multiple aromatic rings. Recommendation: Introduce solubilizing groups (e.g., morpholine) at the N1 position.
-
COX-2 Indoles: Sulfonamide groups improve solubility but may introduce allergic sensitivity.
References
-
Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.
-
Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications.[4] Journal of Biomolecular Structure and Dynamics.
-
El-Sayed, M. A., et al. (2025). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis and Docking Studies. Pharmaceuticals.[1][5][10][11][12]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionaturajournal.com [bionaturajournal.com]
- 4. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
Benchmarking the antimicrobial efficacy against standard antibiotics like streptomycin
A Researcher's Guide to Benchmarking Antimicrobial Efficacy Against Streptomycin
In the critical pursuit of novel antimicrobial agents, rigorous and standardized evaluation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of new chemical entities (NCEs) against streptomycin, a historically significant and widely recognized broad-spectrum antibiotic.[1][2] By adhering to established methodologies and principles of scientific integrity, researchers can generate robust, comparable, and meaningful data to inform the progression of promising antimicrobial candidates.
This guide is structured to provide not only step-by-step protocols for key in vitro assays but also the scientific rationale behind experimental choices, ensuring a deep understanding of the data generated. We will delve into the mechanism of action of streptomycin, explore standardized susceptibility testing methods, and provide a framework for data interpretation and visualization.
Understanding the Benchmark: Streptomycin
Streptomycin, the first antibiotic discovered to be effective against tuberculosis, belongs to the aminoglycoside class of antibiotics.[1][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[4] Streptomycin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit in bacteria.[5][6] This binding event has two major consequences: it interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during the elongation phase.[4][7] The resulting production of aberrant proteins disrupts essential cellular functions, ultimately leading to bacterial cell death.[6]
While effective against a range of Gram-positive and Gram-negative bacteria, the clinical utility of streptomycin has been challenged by the emergence of bacterial resistance.[5][8] The most common mechanisms of resistance to aminoglycosides, including streptomycin, are:
-
Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through chemical modifications such as acetylation, phosphorylation, or adenylylation.[9][10]
-
Ribosomal Alterations: Mutations in the ribosomal RNA (rRNA) or ribosomal proteins can alter the binding site of streptomycin, reducing its affinity and rendering it less effective.[9][11]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of streptomycin, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[9][12]
A thorough understanding of these resistance mechanisms is crucial when interpreting susceptibility data and considering the potential spectrum of activity for a novel antimicrobial agent.
Head-to-Head Comparison: Key Methodologies
To objectively compare the efficacy of a novel antimicrobial agent with streptomycin, a series of standardized in vitro assays should be performed. The following protocols are based on guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] It is a fundamental measure of an antibiotic's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[17][18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel compound and streptomycin in a suitable solvent. Perform serial two-fold dilutions of each antimicrobial in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16][19] The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[19] Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[20]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobials. This will bring the final volume in each well to 100 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[15]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]
Causality Behind Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium recommended by CLSI and EUCAST for susceptibility testing of most non-fastidious bacteria.[16] The cation concentrations (calcium and magnesium) are adjusted as they can affect the activity of some antimicrobial agents, including aminoglycosides.
-
0.5 McFarland Standard: This ensures a standardized and reproducible starting inoculum of bacteria. An inoculum that is too low may result in falsely low MICs, while an inoculum that is too high can lead to falsely high MICs.
-
Incubation Conditions: The specified temperature and duration of incubation are optimal for the growth of most common bacterial pathogens.
Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[21] It is based on the principle that an antibiotic-impregnated disk placed on an agar surface will diffuse into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a clear zone of no growth will be observed around the disk.[22]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[23] Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[24]
-
Disk Application: Aseptically apply antimicrobial-impregnated disks containing the novel compound and streptomycin to the surface of the inoculated MHA plate.[23] Ensure the disks are placed firmly to make complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measuring the Zone of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).[24]
Interpretation of Results:
The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint criteria provided by organizations like CLSI.[25][26] For a novel compound, these breakpoints would need to be established through extensive studies correlating in vitro data with in vivo efficacy.
Time-Kill Kinetic Assay
A time-kill kinetic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[27] A bactericidal agent actively kills bacteria, while a bacteriostatic agent inhibits their growth.[28] This assay is crucial for understanding the pharmacodynamics of a novel compound.
Experimental Protocol: Time-Kill Kinetic Assay
-
Preparation: Prepare flasks containing CAMHB with the novel compound and streptomycin at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, include a growth control flask without any antimicrobial.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[28]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.[28]
Data Analysis and Interpretation:
Plot the log10 CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[27][28]
-
Bacteriostatic activity is indicated by a <3-log10 reduction in CFU/mL, where the bacterial count remains relatively stable or shows minimal decline.[28]
Data Interpretation and Visualization
Clear and concise presentation of data is essential for effective communication of research findings. Summarizing quantitative data in tables allows for easy comparison of the novel compound's performance against streptomycin.
Table 1: Hypothetical MIC Data for Novel Compound X and Streptomycin
| Organism | Novel Compound X MIC (µg/mL) | Streptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 8 |
| Escherichia coli ATCC 25922 | 4 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | >64 |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 32 |
Table 2: Hypothetical Zone of Inhibition Data for Novel Compound X and Streptomycin
| Organism | Novel Compound X Zone Diameter (mm) | Streptomycin Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | 25 | 18 |
| Escherichia coli ATCC 25922 | 22 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | 14 | 6 |
| Methicillin-Resistant S. aureus (MRSA) | 24 | 12 |
Table 3: Hypothetical Time-Kill Assay Results (log10 CFU/mL reduction at 24 hours)
| Concentration | Novel Compound X | Streptomycin |
| 1x MIC | 2.5 | 1.8 |
| 2x MIC | >3.0 (Bactericidal) | 2.2 |
| 4x MIC | >3.0 (Bactericidal) | 2.8 |
Troubleshooting and Considerations
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
-
Quality Control: Include appropriate quality control strains with known susceptibility profiles in each assay to validate the experimental procedure and reagents.
-
Solubility and Stability: Ensure the novel compound is soluble and stable in the test medium.
-
Mechanism of Action: While these assays provide a measure of antimicrobial activity, they do not elucidate the mechanism of action. Further studies will be required to determine how the novel compound inhibits bacterial growth.
Conclusion
Benchmarking a novel antimicrobial agent against a well-characterized antibiotic like streptomycin is a critical step in the drug development process. By employing standardized and robust in vitro methodologies such as MIC determination, disk diffusion, and time-kill kinetic assays, researchers can generate the high-quality data necessary to make informed decisions about the future of their antimicrobial candidates. Adherence to the principles of scientific integrity, including proper controls and reproducibility, will ensure that the data generated is both reliable and impactful in the global fight against antimicrobial resistance.
References
-
Streptomycin - Wikipedia. (n.d.). Retrieved from [Link]
-
Lacey, E., & Tal-Gan, Y. (2020). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. ACS Infectious Diseases, 6(10), 2635–2647. Retrieved from [Link]
-
Thorve, K. (2023). An Overview on Streptomycin: Its Mechanism and Clinical Applications. Journal of Bacteriology & Parasitology, S22:053. Retrieved from [Link]
-
Davies, J. (1994). Mechanisms of resistance to aminoglycosides. The American Journal of Medicine, 96(6), S17-S23. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Galimand, M., Courvalin, P., & Lambert, T. (2003). Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases. Antimicrobial Agents and Chemotherapy, 47(4), 1255–1261. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved from [Link]
-
Molecular Structure Reveals How the Antibiotic Streptomycin Works. (2013, September 5). Brookhaven National Laboratory. Retrieved from [Link]
-
Kettner, M., Krčméry, V., & Navarová, J. (1995). Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. Journal of Chemotherapy, 7(6), 487-491. Retrieved from [Link]
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Talebi-Pour, B., & Adabi, M. (2017). Characterization of aminoglycoside resistance mechanisms in Acinetobacter Baumannii isolates from burn wound colonization. Jundishapur Journal of Microbiology, 10(1). Retrieved from [Link]
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Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. Retrieved from [Link]
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How do you interpret antibiotic susceptibility test results?. (2025, November 22). Dr.Oracle. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
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What is the mechanism of Streptomycin Sulfate?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Retrieved from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Test. (2016, October 4). iGEM. Retrieved from [Link]
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How to Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). (n.d.). Bio-Rad. Retrieved from [Link]
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Simner, P. J., & Tamma, P. D. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infection and Drug Resistance, 14, 4817–4833. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
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Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols. Retrieved from [Link]
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Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102488. Retrieved from [Link]
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Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022, November 25). Longdom Publishing. Retrieved from [Link]
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EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). EUCAST. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Standard Streptomycin: Significance and symbolism. (2025, February 20). Retrieved from [Link]
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Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.1 Performing the Kirby-Bauer method. (n.d.). The Open University. Retrieved from [Link]
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CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved from [Link]
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Waksman Discovers the Antibiotic Streptomycin. (n.d.). EBSCO. Retrieved from [Link]
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4-(3-formyl-1H-indol-1-yl)butanoic acid proper disposal procedures
Proper management and disposal of complex organic molecules is a critical component of laboratory safety and environmental stewardship. 4-(3-formyl-1H-indol-1-yl)butanoic acid is a bifunctional indole derivative containing both a reactive electrophilic formyl group (aldehyde) and a terminal carboxylic acid. Because of its specific structural moieties, it presents unique reactivity profiles and decomposition hazards that require strict adherence to the Resource Conservation and Recovery Act (RCRA) guidelines[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, accumulation, and final disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
Before initiating any disposal protocol, personnel must understand the causality behind the compound's hazards. Treating chemical disposal as a mechanistic process rather than a rote checklist prevents dangerous incompatibilities.
| Property / Hazard | Description | Mechanistic Causality |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | The electrophilic formyl (aldehyde) group can form Schiff bases with primary amines in biological tissues, leading to localized protein cross-linking and respiratory/skin irritation[2]. |
| Air Sensitivity | Prone to auto-oxidation | Atmospheric oxygen can slowly oxidize the C3-aldehyde moiety into a secondary carboxylic acid. It must be stored under an inert atmosphere (N₂ or Ar) prior to disposal[3]. |
| Thermal Decomposition | Generates CO, CO₂, and NOx | High-temperature combustion of the nitrogen-containing indole core releases highly toxic nitrogen oxides (NOx), dictating specific incineration requirements[4, 3]. |
| Incompatibilities | Strong oxidizers, reducers, and bases | The butanoic acid chain will exothermically neutralize strong bases. The aldehyde is highly susceptible to rapid, potentially heat-generating redox reactions[2, 3]. |
Step-by-Step Disposal Protocol
To ensure absolute safety, this protocol is designed as a self-validating system . Each operational step includes a verification checkpoint to confirm the integrity of the procedure before moving to the next phase.
Step 1: Segregation and Compatibility Verification
Never mix 4-(3-formyl-1H-indol-1-yl)butanoic acid waste with general organic solvent waste without verifying compatibility.
-
Action: Isolate the compound from strong oxidizing agents (e.g., peroxides, permanganates), strong reducing agents (e.g., borohydrides), and strong inorganic bases.
-
Validation Checkpoint: Review the safety data sheets (SDS) of all components in the waste stream. Confirm that no oxidizers/reducers are present in the designated waste carboy.
Step 2: Primary Containerization
-
Action: For solid waste, sweep or cleanly shovel the powder into a chemically compatible, leak-proof container (High-Density Polyethylene [HDPE] or amber glass is recommended)[5]. For liquid solutions, ensure the solvent does not degrade the container. Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.
-
Validation Checkpoint: Invert the sealed container gently (if liquid) or visually inspect the cap seal (if solid) to ensure zero leakage.
Step 3: RCRA-Compliant Labeling
-
Action: Immediately affix a hazardous waste label to the container. The label must explicitly state the full chemical name—"4-(3-formyl-1H-indol-1-yl)butanoic acid"—without using structural abbreviations or acronyms. Mark the primary hazards: Irritant and Environmental Hazard[5].
-
Validation Checkpoint: Ensure the accumulation start date is clearly written on the label the moment the first drop or grain of waste enters the container.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed container in a designated SAA at or near the point of generation, under the control of the operator. Under EPA Subpart K (for academic labs) or standard RCRA rules, conduct documented weekly inspections of the SAA[6].
-
Validation Checkpoint: Sign and date the weekly SAA inspection log (40 CFR 264.174), verifying no bulging, rusting, or degradation of the container[6].
Step 5: Final Disposal via Thermal Destruction
-
Action: Transfer the waste to a licensed hazardous waste disposal facility within your generator status time limit (e.g., 180 days for Small Quantity Generators)[6]. The facility must utilize an incinerator equipped with an afterburner and a flue gas scrubber[2].
-
Mechanistic Rationale: High-temperature incineration destroys the organic framework, while the alkaline flue gas scrubber chemically neutralizes the toxic nitrogen oxides (NOx) generated by the combustion of the indole nitrogen[4, 3].
Emergency Spill Response
In the event of an accidental release, standard municipal wastewater treatment systems are not equipped to remove indole-derivatives, which pose a threat to aquatic life[1]. Never flush this compound down the drain.
-
Personal Protective Equipment (PPE): Immediately don nitrile gloves, chemical safety goggles, and an N95/P1 dust mask to prevent inhalation of irritating particulates[4, 3].
-
Containment: For solid spills, gently sweep the material into a dedicated disposal container, minimizing dust generation. For liquid mixtures, absorb with inert materials (e.g., vermiculite or sand) and transfer to a sealed container.
-
Decontamination: Wash the affected surface with soap and water only after all bulk material has been physically removed and containerized.
Process Workflow Visualization
Workflow for the segregation, accumulation, and thermal disposal of indole-derivative waste.
References
-
Disposal of Chemicals in the Laboratory, Environmental Marketing Services. URL: [Link]
-
SAFETY DATA SHEET: Indole-3-carboxaldehyde, Fisher Scientific. URL: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health. URL: [Link]
-
Hazardous Waste Management in the Laboratory, Lab Manager. URL: [Link]
Personal protective equipment for handling 4-(3-formyl-1H-indol-1-yl)butanoic acid
Executive Safety Directive
Status: Hazardous Organic Intermediate Primary Risks: Dermal Sensitization, Respiratory Irritation, Ocular Damage.
Handling 4-(3-formyl-1H-indol-1-yl)butanoic acid requires a shift from "compliance-based" safety to "hazard-based" risk management. This molecule contains two critical functional motifs: a reactive aldehyde (formyl group) and a lipophilic indole core .
-
The Aldehyde Risk: Aldehydes are electrophilic; they can cross-link proteins, leading to sensitization (allergic dermatitis) and respiratory distress upon inhalation of dust.[1]
-
The Indole/Acid Risk: The indole core increases lipid solubility, facilitating dermal absorption, while the carboxylic acid tail contributes to pH-dependent corrosivity/irritation.
Core Directive: All solid-phase handling must occur under negative pressure (Fume Hood). Zero skin contact is the operational standard.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to organic acids and aldehydes.
A. Hand Protection (Barrier Integrity)
Requirement: Double-gloving is mandatory for synthesis and stock solution preparation.
| Layer | Material | Thickness (Min) | Function |
| Inner | Nitrile (Low Modulus) | 4 mil (0.10 mm) | Tactile sensitivity; protects against incidental sweat/moisture. |
| Outer | Nitrile (High Performance) | 5-8 mil (0.14 mm) | Primary Barrier. Resists permeation by organic solvents (DMSO/DMF) used to dissolve the compound. |
| Change Frequency | Every 60 mins | Immediately upon splash | Indoles can permeate nitrile over time; frequent changing prevents breakthrough. |
Scientist's Note: Latex is forbidden. The aldehyde group can react with latex proteins, and latex offers poor resistance to the organic solvents (like DMF) typically used with this compound.
B. Respiratory & Ocular Protection
Standard: Engineering controls (Fume Hood) are primary. PPE is the fail-safe.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Why? Fine organic powders float. Safety glasses leave gaps where dust can settle on the lacrimal fluid, creating a concentrated acidic aldehyde solution directly on the eye.
-
Lungs:
-
Routine: Variable Air Volume (VAV) Fume Hood. Face velocity: 80–100 fpm.
-
Spill/Outside Hood: N95 or P100 Particulate Respirator. (Note: This does not protect against solvent vapors if the compound is dissolved).
-
C. Body Shielding[2]
-
Lab Coat: High-neck, snap-closure, 100% cotton or Nomex. Synthetic blends (polyester) can melt into the skin if a fire occurs with the organic solvents used in the reaction.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.
Logic Flow: PPE Selection Strategy
This decision tree ensures you match the PPE to the specific state of the chemical (Solid vs. Solvated).
Figure 1: Decision logic for PPE selection based on the physical state of the reagent. Note the escalation to double-gloving when solvents are introduced.
Operational Protocols
Phase 1: Weighing & Transfer (Critical Risk Zone)
-
The Hazard: Static electricity can cause organic powders to "jump" or disperse.
-
Protocol:
-
Place the balance inside the fume hood. If not possible, use a powder containment hood.
-
Use an anti-static gun or ionizer on the weighing boat before adding the compound.
-
Damping: Place a Kimwipe dampened with inert solvent (e.g., water/isopropanol mix) near the balance pan (not touching) to increase local humidity and reduce static charge.
-
Clean-up: Wipe the balance area with a wet tissue immediately after weighing. Do not use compressed air; it aerosolizes the toxin.
-
Phase 2: Solubilization
-
The Hazard: Dissolving this acid often requires polar aprotic solvents (DMSO, DMF) or alcohols. These solvents are "skin vehicles"—they carry the toxic payload through your skin barrier.
-
Protocol:
-
Add solvent to the solid, not solid to the solvent (reduces splash risk).
-
Perform all mixing in a sealed vial or round-bottom flask.
-
Double Glove Rule: If a drop of DMSO/Compound solution hits your outer glove, strip it immediately. Do not wait.
-
Disposal & Decontamination[3][4]
Do not treat this as general trash. The aldehyde group allows it to react with other waste streams.
Figure 2: Waste segregation workflow. Crucially, avoid mixing aldehyde-containing waste with strong oxidizers (like nitric acid waste) to prevent exothermic reactions.
Decontamination of Surfaces:
-
Primary Wipe: Absorb visible spill with dry paper towels (treat as solid hazardous waste).
-
Solubilization: Wipe area with ethanol or isopropanol (indoles are poorly soluble in water).
-
Neutralization: Follow with a soap/water wash to remove residue.
-
Verification: A UV lamp (365 nm) can often detect indole residues (many fluoresce) to verify cleaning.
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes .[2][3][4] Do not stop sooner. The aldehyde binds to corneal proteins; time is required to wash it away before cross-linking occurs.
-
Skin Contact:
-
Remove contaminated clothing/gloves.
-
Wash with soap and water (not alcohol, which increases absorption).
-
Inspect for redness (erythema). If red, seek medical attention—sensitization may have occurred.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (2024). Compound Summary: Indole-3-butyric acid.[4] National Library of Medicine. [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
